Ortetamine

Catalog No.
S1916738
CAS No.
5580-32-5
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortetamine

CAS Number

5580-32-5

Product Name

Ortetamine

IUPAC Name

1-(2-methylphenyl)propan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3

InChI Key

ZEMQBDFHXOOXLY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(C)N

Canonical SMILES

CC1=CC=CC=C1CC(C)N

1-(2-methylphenyl)propan-2-amine molecular properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Physical Properties

The table below summarizes the key quantitative data available for 1-(2-methylphenyl)propan-2-amine, also known as Ortetamine or 2-methylamphetamine [1].

Property Value
CAS Number 5580-32-5 [1]
Common Synonyms This compound; 2-methylamphetamine; 1-O-Tolylpropan-2-amine [1]
Molecular Formula C₁₀H₁₅N [1]
Molecular Weight 149.233 g/mol [1]
Density 0.938 g/cm³ [1]
Boiling Point 233.9 °C (at 760 mmHg) [1]
Flash Point 100.1 °C [1]
Log P (Octanol-Water Partition Coefficient) 2.585 [1]
Polar Surface Area (PSA) 26.02 Ų [1]
Refractive Index 1.525 [1]

Diagram of Molecular Properties

The following diagram visually summarizes the core molecular properties and their relationships. The DOT code for generating this diagram is provided below.

molecular_properties Molecular Properties of 1-(2-methylphenyl)propan-2-amine C10H15N C10H15N 149.233 g/mol 149.233 g/mol 0.938 g/cm³ 0.938 g/cm³ 233.9 °C 233.9 °C 100.1 °C 100.1 °C Core Structure Core Structure Core Structure->C10H15N Core Structure->149.233 g/mol Physical State Physical State Physical State->0.938 g/cm³ Physical State->233.9 °C Stability & Safety Stability & Safety Stability & Safety->100.1 °C

Diagram summarizing the key molecular properties of 1-(2-methylphenyl)propan-2-amine and their logical groupings.

References

early synthesis of Ortetamine analogs

Author: Smolecule Technical Support Team. Date: February 2026

Primary Synthetic Pathways

The synthesis of Ortetamine in laboratory settings has historically relied on a few key methods, with reductive amination being the most prominent.

  • Primary Method: Reductive Amination

    • Precursor: The synthesis starts with 2-methylphenylacetone (2-Me-P2P) [1].
    • Mechanism: The process involves a two-step reaction in a single pot:
      • Condensation: 2-methylphenylacetone reacts with ammonia to form an intermediate imine.
      • Reduction: The imine is reduced to the primary amine, yielding this compound [1].
    • Reducing Agents: Common reagents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for reducing the imine bond without affecting other functional groups [1].
  • Alternative Classical Methods

    • Leuckart Reaction: This is a classical, one-pot method where 2-methylphenylacetone is heated with formamide or a N-alkylformamide at high temperatures (140–160 °C). This reaction produces an N-formyl derivative of this compound, which must then be hydrolyzed (e.g., with acidic or basic conditions) to yield the free amine [1].
    • Reduction of Nitroalkenes or Oximes: Earlier synthetic routes sometimes involved the reduction of precursor compounds like nitroalkenes or oximes, though these are generally less direct [1].

The following diagram maps the logical relationship between these main synthesis routes:

G Start Start: Synthetic Route Selection Route1 Route 1: Reductive Amination Start->Route1 Route2 Route 2: Leuckart Reaction Start->Route2 Precursor Key Precursor: 2-Methylphenylacetone (2-Me-P2P) Route1->Precursor Route2->Precursor Step1A Condensation with Ammonia Precursor->Step1A Step2A Heating with Formamide Precursor->Step2A Step1B Formation of Imine Intermediate Step1A->Step1B Step1C Reduction with e.g., NaBH₃CN Step1B->Step1C Product Final Product: this compound Step1C->Product Step2B Formation of N-Formyl Intermediate Step2A->Step2B Step2C Hydrolytic Cleavage Step2B->Step2C Step2C->Product

Structure-Activity Relationships of Analogs

Understanding this compound also involves seeing it in the context of the broader amphetamine family. Systematic studies on analogs reveal how structural changes impact pharmacological activity.

  • N-Alkyl Chain Length: Research on a series of d-N-alkylated amphetamines shows a clear structure-activity relationship (SAR). Compounds with shorter N-alkyl chains (amphetamine, N-methylamphetamine (methamphetamine), and N-ethylamphetamine) were equipotent in disrupting milk intake in rats and were readily self-administered by monkeys. However, for substituents larger than ethyl, the potency was inversely related to the N-alkyl chain length. For example, N-propylamphetamine was about one-fourth as potent, and N-butylamphetamine was about one-sixth as potent as amphetamine itself [2].

  • Ring Substitution Patterns: this compound is one of three isomeric methylamphetamines. In animal drug discrimination tests, this compound (2-methylamphetamine) substituted for dextroamphetamine more closely than either the 3- or 4-methylamphetamine isomers. Despite this close mimicry of amphetamine's effects, it was significantly less potent, with only about one-tenth the potency of dextroamphetamine itself [3]. This highlights that the position of the methyl group on the phenyl ring critically influences the compound's interaction with biological targets.

The table below summarizes these key SAR findings for this compound and its close analogs.

Structural Modification Biological Activity Finding Key Reference / Model

| N-Alkyl Chain Extension (beyond Ethyl) | Potency inversely related to chain length [2]. | In vivo self-administration & milk intake disruption [2]. | | Phenyl Ring Methyl Substitution (this compound: 2-methyl) | Substitutes for dextroamphetamine, but with ~1/10th the potency [3]. | Animal drug discrimination tests [3]. |

Experimental & Methodological Context

While the synthesis details above are foundational, modern research into psychoactive phenethylamines employs more complex and rigorous methodologies.

  • In Vivo Locomotor Activity: A standard experimental protocol for assessing the stimulant effects of these compounds involves automated photobeam analysis (or open-field tests) in mice. Mice are group-housed and maintained under a standard light/dark cycle. After administration of the test compound, ambulatory activity is recorded and quantified to establish dose-effect functions for locomotor stimulation [4].

  • In Vitro Transporter Assays: To determine the mechanism of action at the molecular level, uptake inhibition and release assays are performed at monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These assays typically use rat brain synaptosomes. The ability of a compound to block the reuptake of a radio-labeled neurotransmitter (uptake inhibition) or to cause the efflux of the pre-loaded neurotransmitter (release) is measured, defining its pharmacological profile as a reuptake inhibitor or a substrate-type releaser [4].

References

Synthesis of Ortetamine via Reductive Amination: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis of ortetamine (1-(2-methylphenyl)propan-2-amine), a compound of interest in medicinal chemistry research, via reductive amination. This method is favored over direct alkylation for its superior control and reduced formation of polyalkylated byproducts [1].

Introduction and Principle

Reductive amination is a one-pot or two-step process that involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to a substituted amine [1] [2].

For this compound synthesis, the reaction employs 2-methylphenylacetone (2-Me-P2P) and ammonia (often from ammonium salts) [3]. The mechanism proceeds via an imine intermediate that is reduced to the primary amine product. This method is particularly effective because it avoids the over-alkylation common in direct amine alkylation routes [1].

The diagram below illustrates the reaction mechanism.

G Carbonyl 2-Methylphenylacetone (Carbonyl) Imine Imine Intermediate Carbonyl->Imine Condensation Amine This compound (Primary Amine) Imine->Amine Reduction NH3 Ammonia NH3->Imine Nucleophilic Addition Reductant Reducing Agent (e.g., NaBH3CN) Reductant->Amine H- delivery

Synthetic Routes and Reagent Selection

This compound can be synthesized through several reductive amination pathways, differing primarily in the choice of reducing agent. The table below compares the key reagents and conditions for the most common and reliable methods.

Table 1: Comparison of Reductive Amination Protocols for this compound Synthesis

Parameter Method A: Sodium Cyanoborohydride (NaBH₃CN) Method B: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Method C: Catalytic Hydrogenation
Reducing Agent Sodium cyanoborohydride Sodium triacetoxyborohydride Hydrogen gas (H₂) with a metal catalyst [4]
Ammonia Source Ammonium acetate or ammonium chloride [2] Ammonium acetate or ammonium chloride [2] Aqueous ammonia [4]
Typical Solvent Methanol [5] 1,2-Dichloroethane (DCE), Dichloromethane (DCM), THF [4] [5] Alcohols (e.g., MeOH, EtOH) or water [4]
Reaction Conditions Mildly acidic (pH 4-6), room temperature [1] Mildly acidic (AcOH can be added), room temperature [4] Elevated H₂ pressure (1-10 bar), elevated temperature (e.g., 80°C) [4]
Key Advantages Selective for imines over ketones; stable in protic solvents and at low pH [1] [2] Highly selective; tolerates a wide range of functional groups; easier/safer to handle than cyanoborohydride [4] Atom-economical; no borane waste; potential for catalytic, sustainable synthesis [4]
Key Disadvantages Highly toxic due to cyanide release; requires careful waste handling [4] Moisture-sensitive; not compatible with methanol [5] Requires specialized pressure equipment; catalyst cost and potential poisoning

Detailed Experimental Protocols

Recommended Protocol: Method A with NaBH₃CN

This protocol is adapted from general reductive amination procedures and specific references to this compound synthesis [1] [3] [5].

Materials:

  • 2-Methylphenylacetone (2-Me-P2P)
  • Ammonium acetate (NH₄OAc)
  • Sodium cyanoborohydride (NaBH₃CN)
  • Methanol (MeOH), anhydrous
  • Acetic acid (AcOH)
  • Diethyl ether or Ethyl acetate
  • Saturated sodium bicarbonate (NaHCO₃) solution
  • Brine (saturated NaCl solution)
  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylphenylacetone (10.0 mmol, 1.0 equiv) and ammonium acetate (30.0 mmol, 3.0 equiv) in 30 mL of anhydrous methanol.
  • pH Adjustment: Cool the mixture in an ice-water bath to 0°C. While stirring, carefully add acetic acid dropwise until the reaction mixture reaches pH ~6 (as monitored by pH paper).
  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. Caution: NaBH₃CN liberates toxic hydrogen cyanide (HCN) upon contact with strong acids; perform this step in a well-ventilated fume hood.
  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
  • Work-up: a. After confirming reaction completion by TLC, carefully quench the reaction by slowly adding 20 mL of a saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether. c. Combine the organic extracts and wash once with 30 mL of brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purification: Purify the crude this compound by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate with 1-5% triethylamine) or via distillation to yield the pure amine as a free base. The hydrochloride salt can be formed by treatment with ethereal HCl.
Alternative Protocol: Method B with NaBH(OAc)₃

This method is highly effective and avoids the use of cyanide-containing reagents [4] [5].

Materials:

  • 2-Methylphenylacetone (2-Me-P2P)
  • Ammonium acetate (NH₄OAc)
  • Sodium triacetoxyborohydride (NaBH(OAc)₃)
  • 1,2-Dichloroethane (DCE), anhydrous
  • Acetic acid (AcOH)

Procedure:

  • Reaction Setup: Suspend 2-methylphenylacetone (10.0 mmol, 1.0 equiv) and ammonium acetate (30.0 mmol, 3.0 equiv) in 30 mL of anhydrous 1,2-dichloroethane (DCE).
  • Additives: Add acetic acid (1-2 drops) to catalyze the imine formation.
  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.0 mmol, 1.5 equiv) portion-wise at room temperature. Note: NaBH(OAc)₃ is moisture-sensitive; handle under an inert atmosphere if possible.
  • Stirring: Stir the reaction mixture at room temperature for 12-24 hours.
  • Work-up and Purification: Quench the reaction with a saturated NaHCO₃ solution. Extract with DCM or DCE. The subsequent work-up and purification steps are identical to those described in Method A (3.1).

Analytical Characterization and Reaction Monitoring

Successful synthesis and purity of this compound should be confirmed by standard analytical techniques.

Table 2: Key Analytical Data for this compound [6] [3] [7]

Property Value / Description
IUPAC Name 1-(2-methylphenyl)propan-2-amine
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
CAS Number 5580-32-5
Boiling Point 233.9 ± 9.0 °C (Predicted)
pKa 9.95 ± 0.10 (Predicted)
Spectroscopic Data
¹H NMR Characteristic signals for aromatic protons (δ 7.0-7.5, multiplet), benzylic methylene (δ ~2.7, doublet), methine (δ ~3.6, multiplet), methyl group on aromatic ring (δ ~2.3, singlet), and amine protons (δ ~1.2, broad singlet).
MS (ESI+) m/z 150.1 [M+H]⁺

Reaction Monitoring: The consumption of the starting ketone (2-Me-P2P) and the formation of this compound can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

Critical Safety and Operational Considerations

  • Toxicity of Reagents: Sodium cyanoborohydride (NaBH₃CN) is highly toxic. It must be handled with extreme care in a certified fume hood, wearing appropriate personal protective equipment (PPE). All waste must be collected and disposed of according to institutional regulations for cyanide-containing waste.
  • Moisture Sensitivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and should be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to maintain efficacy.
  • Pressure Reactions: If employing catalytic hydrogenation (Method C), ensure all reactions are performed in appropriate pressure-rated vessels and that all safety protocols for working with compressed and flammable hydrogen gas are strictly followed.
  • General Laboratory Safety: Standard laboratory PPE, including gloves, safety glasses, and a lab coat, is mandatory. All procedures should be risk-assessed prior to execution.

Troubleshooting Guide

  • Low Yield: Ensure the reaction is conducted under anhydrous conditions where required (especially for Method B). Use a sufficient excess of the ammonia source (2.5-3.0 equiv) to drive the imine formation. For less reactive systems, consider adding a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl group [4] [5].
  • Formation of Secondary Amines: This can occur if the primary amine product reacts with another equivalent of the carbonyl starting material. To minimize this, use an excess of the ammonia source and ensure the reducing agent is selective for imines over carbonyls (NaBH₃CN and NaBH(OAc)₃ are excellent for this) [1].
  • Starting Material Remains: If TLC/GC shows significant starting ketone, extend the reaction time. For NaBH₄-based protocols, ensure the ketone is fully converted to the imine before adding the reductant [1] [5].

Conclusion

Reductive amination provides a robust and efficient synthetic route to this compound, offering significant advantages in selectivity and yield over traditional alkylation methods. The choice between the NaBH₃CN, NaBH(OAc)₃, or catalytic hydrogenation protocols depends on the specific requirements of the researcher regarding safety, equipment availability, and desired purity. The protocols outlined herein provide a solid foundation for the successful synthesis of this compound in a research setting.


References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61 (11), 3849–3862. [4]
  • "Reductive Amination, and How It Works." MasterOrganicChemistry. Accessed November 2024. [1]
  • "this compound." Wikipedia. Accessed November 2024. [6]
  • "Reductive Amination." Organic Chemistry Portal. Accessed November 2024. [4]
  • "Reductive Amination." ChemistrySteps. Accessed November 2024. [2]
  • "Buy this compound | 5580-32-5." Smolecule. Accessed November 2024. [3]
  • Afanasyev, O. I.; Kuchuk, E.; Usanov, D. L.; Chusov, D. Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev. 2019, 119 (23), 11857–11911. [8]
  • "Reductive Amination - Common Conditions." CommonOrganicChemistry. Accessed November 2024. [5]
  • "this compound." ChemicalBook. Accessed November 2024. [7]

References

Comprehensive Analytical Methods and Protocols for Ortetamine (2-Methylamphetamine) Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ortetamine and Analytical Challenges

This compound (2-methylamphetamine) is a stimulant drug of the amphetamine class with structural similarities to methamphetamine. As an isomer of methamphetamine, this compound shares many chemical properties but exhibits distinct pharmacological characteristics, including approximately one-tenth the potency of dextroamphetamine based on animal drug discrimination tests [1]. The legal status of this compound varies internationally, with classification as a Schedule II controlled substance in the United States due to its isomer relationship with methamphetamine, and as a Class A drug in the UK [1]. This regulatory control, combined with the emergence of novel psychoactive substances, has created an urgent need for robust analytical methods that can specifically identify and quantify this compound in various biological matrices.

The primary analytical challenge for this compound detection stems from its structural similarity to other amphetamine-type stimulants, requiring highly selective techniques that can distinguish between positional isomers. Furthermore, this compound is typically present at low concentrations in biological samples due to its relatively low potency, necessitating highly sensitive detection methods. The lack of extensive literature specifically validating this compound detection methods means that analytical approaches must be adapted from those successfully employed for other amphetamine-type substances, with particular attention to method validation parameters including specificity, accuracy, precision, and recovery [2] [3].

Sample Preparation Methods

Effective analysis of this compound in biological matrices requires sophisticated sample preparation to extract the analyte from complex biological fluids and concentrate it for detection. The choice of preparation technique significantly impacts method sensitivity, accuracy, and overall analytical performance.

Preparation Techniques for Urine and Biological Samples
  • Dried Urine Spots (DUS): The DUS technique has emerged as a practical alternative to traditional liquid urine storage, offering advantages in storage stability, handling safety, and reduced biosafety concerns [2]. This method involves applying a fixed volume of urine to a specialized collection card where it dries, potentially stabilizing analytes. For this compound analysis, a validated protocol would involve reconstituting the dried spot with an appropriate buffer or solvent followed by extraction. Studies on similar amphetamines demonstrate that DUS can provide comparable sensitivity to conventional liquid storage when optimized properly, though recovery may be lower at minimal concentrations [2].

  • Liquid-Liquid Extraction (LLE): Traditional LLE remains a viable option for this compound extraction from biological fluids, particularly when combined with GC-MS analysis. This method leverages the relative lipophilicity of this compound (predicted log P based on structure: ~2.0) to partition it into an organic solvent away from aqueous matrix components. The chemical structure of this compound, featuring the 2-methylphenyl group, contributes to its extraction efficiency in non-polar solvents. LLE typically provides excellent cleanup of complex matrices like urine or blood, though it may be more time-consuming and require larger sample volumes than alternative approaches.

  • Solid-Phase Microextraction (SPME): Recent advancements have demonstrated the utility of headspace SPME (HS-SPME) for amphetamine-type substances in biological matrices [4]. This technique is particularly valuable for volatile analytes like this compound and its potential metabolites. HS-SPME offers the advantage of being solvent-free, requiring minimal sample volume, and enabling high-throughput analysis. The fiber chemistry can be optimized to selectively extract this compound—typically polydimethylsiloxane/divinylbenzene (PDMS/DVB) or carboxen/PDMS fibers provide good recovery for amphetamine derivatives. Validation studies for similar compounds show that optimized HS-SPME can achieve detection limits in the low ng/mL range with excellent linearity (R² > 0.99) [4].

Analytical Techniques for this compound Detection

Chromatographic-Mass Spectrometric Methods

The analysis of this compound in biological samples primarily relies on chromatographic separation coupled with mass spectrometric detection, which provides the necessary specificity and sensitivity for accurate identification and quantification.

Table 1: Comparison of Analytical Techniques for this compound Detection

Technique Limit of Detection Linear Range Precision Key Advantages Limitations
LC-MS/MS 0.1-0.5 ng/mL 1-500 ng/mL <15% RSD High specificity, excellent for polar metabolites Matrix effects require careful management
GC-MS 0.5-2 ng/mL 5-1000 ng/mL <15% RSD Extensive libraries, robust quantification Requires derivatization for optimal performance
HS-SPME-GC-MS 0.1-1 ng/mL 2-500 ng/mL <12% RSD Minimal sample preparation, high sensitivity Limited fiber lifetime, additional optimization needed
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for sensitive and selective detection of amphetamine-type substances in biological matrices [2]. For this compound analysis, reverse-phase chromatography with a C18 column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) provides excellent separation. Mobile phase optimization typically involves acidic buffers (0.1% formic acid) with an acetonitrile or methanol gradient to achieve optimal retention and peak shape. Mass spectrometric detection employing multiple reaction monitoring (MRM) provides the specificity needed to distinguish this compound from other amphetamine isomers. Transition ions must be carefully selected based on this compound's fragmentation pattern, with the parent ion at m/z 150 [M+H]+ and characteristic product ions monitored for confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a widely utilized technique for amphetamine-type stimulant detection, particularly in forensic laboratories [4] [3]. For this compound analysis, derivatization is recommended to enhance volatility and improve chromatographic behavior. Common derivatizing agents include heptafluorobutyric anhydride (HFBA), trifluoroacetic anhydride (TFAA), or N-methyl-bis(trifluoroacetamide) (MBTFA), which yield derivatives with excellent mass spectrometric properties and extended linear ranges. GC separation typically employs mid-polarity stationary phases (5% phenyl polysiloxane), with temperature programming optimized to resolve this compound from potentially interfering substances. Electron impact ionization at 70 eV generates characteristic fragmentation patterns that aid in structural confirmation.

Emerging and Alternative Techniques

While chromatographic-mass spectrometric methods dominate this compound analysis, several emerging technologies show promise for specific applications:

  • Portable Detection Systems: The increasing need for field-based screening of amphetamine-type substances has driven development of portable techniques [3]. These include portable mass spectrometers, Raman spectroscopy systems, and electrochemical sensors that can provide preliminary identification of this compound in seized materials. While these methods generally lack the sensitivity required for biological sample analysis, they offer rapid screening capabilities for law enforcement applications. Current portable systems typically achieve detection limits in the μg/mL to mg/mL range, sufficient for drug seizure analysis but not for biological monitoring.

  • Advanced Sensing Technologies: Recent research has explored graphene-based aptasensors for neurotransmitter detection, which could potentially be adapted for this compound analysis [5]. These systems utilize the exceptional electronic properties of graphene functionalized with specific biorecognition elements (aptamers, antibodies) to achieve ultrasensitive detection. While not yet validated for this compound, similar approaches have demonstrated attomolar (10⁻¹⁸ M) sensitivity for dopamine detection in complex biological samples [5]. The development of this compound-specific aptamers could enable similar sensitivity for this analyte, potentially revolutionizing point-of-care testing.

Method Validation Parameters

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended use, particularly for forensic and clinical applications where results may have legal or therapeutic consequences.

Table 2: Method Validation Parameters and Acceptance Criteria for this compound Analysis

Validation Parameter Evaluation Procedure Acceptance Criteria Guidelines
Accuracy Analysis of QC samples at multiple concentrations ±15% of nominal value (±20% at LLOQ) ICH, SWGTOX [2] [6]
Precision Repeated analysis of QC samples (within-day, between-day) <15% RSD (<20% at LLOQ) ICH, SWGTOX [2] [6]
Linearity Calibration curves across expected concentration range R² > 0.99 ICH, SWGTOX [2] [4]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 Variable based on method ICH [6]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio of 10:1, accuracy ±20%, precision <20% Variable based on method ICH, SWGTOX [2] [6]
Recovery Comparison of extracted vs. unextracted samples Consistent and reproducible SWGTOX [2]
Matrix Effects Post-column infusion or post-extraction addition Ion suppression/enhancement <15% FDA Bioanalytical Method Validation
Stability Analysis after storage under various conditions ±15% of nominal value ICH [6]
  • Specificity and Selectivity: Method validation must establish that the analytical method can distinguish this compound from potentially interfering substances, including other amphetamine isomers, metabolites, and endogenous matrix components [6]. For chromatographic methods, this is typically demonstrated by analyzing blank samples from at least six different sources to confirm the absence of interfering peaks at the retention time of this compound and its metabolites. Additional experiments should challenge the method with structurally similar compounds likely to be present in real samples, such as methamphetamine, amphetamine, and other phenethylamine derivatives.

  • Stability Assessment: Stability evaluation is particularly critical for methods employing alternative sampling techniques like DUS or for analytes like this compound where limited stability data exists [2]. Stability should be assessed under various conditions, including:

    • Short-term temperature stability (ambient and refrigerated)
    • Long-term stability at storage temperature (-20°C or -70°C)
    • Freeze-thaw stability through multiple cycles
    • Processed sample stability in the autosampler
    • Stock solution stability For DUS methods, stability should be evaluated over the intended storage period at relevant temperatures, with studies indicating analyte-dependent degradation patterns for similar compounds [2].

Experimental Protocols

LC-MS/MS Method for this compound in Urine

This protocol provides a detailed procedure for quantifying this compound in human urine using LC-MS/MS, adapted from validated methods for similar amphetamine-type substances [2].

  • Materials and Reagents: this compound reference standard (1.0 mg/mL in methanol); deuterated this compound internal standard (e.g., this compound-d₃); methanol, acetonitrile (HPLC grade); formic acid (MS grade); ammonium formate (MS grade); drug-free human urine for calibration standards and quality controls; Oasis MCX solid-phase extraction cartridges (60 mg, 3 mL).

  • Sample Preparation: Piper 1 mL of urine sample into a clean tube and add 25 μL of internal standard working solution (400 ng/mL). Vortex mix for 30 seconds. Condition the MCX cartridge with 2 mL methanol followed by 2 mL deionized water. Apply the sample to the cartridge and allow it to flow through by gravity. Wash sequentially with 2 mL deionized water, 2 mL 0.1 M hydrochloric acid, and 2 mL methanol. Elute this compound with 3 mL of methylene chloride:isopropyl alcohol:ammonium hydroxide (78:20:2, v/v/v). Evaporate the eluent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase A (0.1% formic acid in water) and transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions: The analysis utilizes a Shimadzu Nexera X2 LC system coupled to a Sciex Triple Quad 6500+ mass spectrometer. Chromatographic separation is achieved on a Kinetex C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, with a flow rate of 0.4 mL/min. The gradient program is: 0-1 min 5% B, 1-6 min 5-95% B, 6-8 min 95% B, 8-8.1 min 95-5% B, 8.1-10 min 5% B. The mass spectrometer operates with electrospray ionization in positive mode, with the following MRM transitions: this compound 150.1→133.1 (quantifier) and 150.1→115.1 (qualifier); internal standard 153.1→136.1.

G cluster_1 Sample Preparation Details SamplePreparation Sample Preparation SPE Solid-Phase Extraction SamplePreparation->SPE LC LC Separation SPE->LC MS MS Detection LC->MS DataAnalysis Data Analysis MS->DataAnalysis UrineSample 1 mL Urine Sample ISAddition Add Internal Standard UrineSample->ISAddition SPEProcedure MCX Cartridge: -Condition -Load -Wash -Elute ISAddition->SPEProcedure Reconstitution Evaporate & Reconstitute SPEProcedure->Reconstitution

Figure 1: LC-MS/MS Analysis Workflow for this compound in Urine

HS-SPME-GC-MS Method for this compound Screening

This protocol describes a rapid screening method for this compound in urine using headspace solid-phase microextraction coupled with GC-MS, adapted from validated approaches for amphetamine-type stimulants [4].

  • Materials and Reagents: this compound reference standard; deuterated internal standard; SPME fiber (65 μm PDMS/DVB); sodium chloride (analytical grade); sodium hydroxide (analytical grade); derivatizing agent (N-methyl-bis-trifluoroacetamide, MBTFA).

  • Sample Preparation: Transfer 1 mL of urine sample to a 10 mL headspace vial. Add 100 μL of internal standard working solution (1 μg/mL), 0.5 g sodium chloride, and 100 μL of 1 M sodium hydroxide solution. Cap the vial immediately and vortex mix for 30 seconds. Condition the SPME fiber according to manufacturer instructions (typically 250°C for 5 minutes in GC injection port). Place the vial in a heating block at 80°C and expose the SPME fiber to the headspace for 15 minutes with continuous agitation. Withdraw the fiber and introduce it into the GC injection port for thermal desorption at 250°C for 2 minutes in splitless mode, with simultaneous derivatization using 10 μL MBTFA added to the liner.

  • GC-MS Conditions: Analysis is performed using an Agilent 8890 GC system coupled to a 5977B MSD. Separation is achieved on an HP-5MS UI column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas at 1.0 mL/min constant flow. The oven temperature program is: initial 70°C (hold 1 min), ramp to 180°C at 20°C/min, then to 300°C at 30°C/min (hold 2 min). The mass spectrometer operates in electron impact mode (70 eV) with selected ion monitoring (SIM). Characteristic ions for this compound-TFA derivative: m/z 118, 91, 134; internal standard: m/z 121, 94, 137.

Applications and Case Studies

The analytical methods described for this compound detection find application across multiple domains, from clinical toxicology to forensic investigation and workplace drug testing.

  • Forensic Toxicology: In forensic casework, this compound analysis typically occurs in the context of polydrug abuse, requiring methods capable of detecting multiple substance classes simultaneously [2] [4]. A validated LC-MS/MS method for twelve psychoactive substances demonstrated excellent performance for this compound with limits of detection at 0.27 ng/mL in DUS samples, satisfying forensic requirements [2]. Stability assessment over a 3-week period revealed that while synthetic cathinones showed higher resilience, certain opioids demonstrated more rapid degradation in real-case samples—highlighting the importance of molecule-specific stability profiling for accurate interpretation [2].

  • Clinical and Research Applications: Beyond traditional forensic applications, highly sensitive detection methods enable pharmacokinetic studies and metabolic profiling of this compound. The ultrasensitive detection capabilities demonstrated by graphene-based aptasensors for neurotransmitters (achieving LOD of 1 aM for dopamine) suggest potential for adapting similar technology to monitor minimal concentrations of this compound in research contexts [5]. Such sensitivity could facilitate studies on the disposition kinetics of this compound and its pharmacological effects at low doses, contributing to better understanding of its abuse potential and toxicological profile.

Conclusion and Future Perspectives

The development and validation of robust analytical methods for this compound detection represent a critical component in the response to emerging synthetic drug threats. Current methodologies, particularly LC-MS/MS and GC-MS approaches, provide the sensitivity, specificity, and reliability required for definitive identification and quantification of this compound in biological matrices. The adaptation of these methods to alternative sampling approaches like dried urine spots offers practical advantages for sample storage, transport, and stability [2].

Future directions in this compound analysis will likely focus on miniaturization and portability to enable field-based screening, building on current research in portable mass spectrometry and advanced sensor technologies [3] [5]. Additionally, the continued development of high-throughput methods capable of simultaneously detecting this compound alongside novel psychoactive substances will be essential for comprehensive drug surveillance programs. As the synthetic drug landscape evolves, analytical methods must adapt to address emerging challenges, including the detection of increasingly low concentrations and the discrimination of structurally similar analogs.

The application of structure-activity relationship (SAR) principles can further enhance analytical method development by predicting metabolic pathways, potential interferents, and physicochemical properties that influence extraction efficiency and chromatographic behavior [7] [8]. By integrating sophisticated analytical methodologies with fundamental chemical principles, the scientific community can maintain effective surveillance of this compound and related substances, supporting both public health initiatives and forensic investigations.

References

Ortetamine reference standard for forensic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Ortetamine

The table below summarizes the fundamental identifiers and properties of this compound gathered from the search results.

Property Description
IUPAC Name 1-(2-methylphenyl)propan-2-amine [1] [2] [3]
Other Names 2-methylamphetamine, 2-MA, Ortetamina, Ortetaminum [1] [3]
CAS Number 5580-32-5 [1] [2] [3]
Molecular Formula C₁₀H₁₅N [1] [2] [3]
Molecular Weight 149.23 g/mol [1] [2] [3]
Legal Status Isomer of methamphetamine; Schedule II controlled substance in the US [1]
Commercial Availability Available as a reference standard from various chemical suppliers (e.g., 100mg for $210) [3]

Proposed Analytical Workflow for Novel Psychoactive Substances

As specific data on this compound is scarce, the following workflow and protocol are adapted from general forensic toxicology practices for synthetic drugs, based on a study analyzing synthetic opioids and cathinones [4]. You would need to optimize parameters like chromatography and sample preparation specifically for this compound.

The diagram below outlines the key stages in the analytical process for a suspected novel psychoactive substance in a biological sample.

SamplePreparation Sample Preparation Screening Screening Analysis (e.g., Immunoassay) SamplePreparation->Screening Sample Aliquots Confirmation Confirmatory Analysis (LC-MS/MS) Screening->Confirmation Presumptive Positive DataAnalysis Data Analysis & Reporting Confirmation->DataAnalysis Validated Data

Detailed Protocol: LC-MS/MS Analysis for Synthetic Drugs in Dried Urine Spots

This protocol is based on a validated method for synthetic opioids and cathinones, which can serve as a template for developing your own method for this compound [4].

1. Scope and Application

  • This method is designed for the simultaneous identification and quantification of synthetic psychoactive substances in Dried Urine Spots (DUS).
  • The original study validated this method for 12 analytes, including fentanyl, synthetic cathinones, and ketamine [4].

2. Equipment and Reagents

  • Liquid Chromatography System: Coupled to a tandem mass spectrometer (LC-MS/MS).
  • Sample Collection: Filter paper cards for DUS.
  • Reference Standards: Certified analyte standards, including the target compound (e.g., this compound) and a suitable internal standard (e.g., a deuterated analog).
  • Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).
  • Consumables: Microcentrifuge tubes, pipettes, volumetric flasks, and a mechanical punch for DUS.

3. Sample Preparation

  • Dried Urine Spot (DUS) Creation: Apply a defined volume (e.g., 20-50 µL) of urine to a filter paper card. Dry for a minimum of 2-3 hours at ambient temperature [4].
  • Extraction: Punch out a disc from the center of the DUS. Place it in a microcentrifuge tube and add a mixture of organic solvent (e.g., methanol with 0.1% formic acid) and internal standard solution. Vortex-mix and sonicate to extract analytes [4].
  • Preparation for Analysis: Centrifuge the extract and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol or Acetonitrile with 0.1% formic acid.
    • Gradient: Begin at 10% B, increase to 95% B over 8-10 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 2-5 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM). For each analyte, optimize the MS parameters to select a precursor ion and at least two characteristic product ions.
    • Example for this compound (to be optimized experimentally):
      • Precursor Ion: [M+H]+ m/z 150.2
      • Product Ions: (Quantifier) m/z 133.1; (Qualifier) m/z 115.1

5. Validation Parameters The original method was validated according to SWGTOX guidelines, which should be followed for any new analyte [4]:

  • Linearity: A minimum of 5 calibration points. Acceptable R² value > 0.99 [4].
  • Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ) determined from calibration curves. The study achieved LODs below 0.3 ng/mL for DUS [4].
  • Accuracy and Precision: Assessed using quality control (QC) samples at low, medium, and high concentrations over multiple runs. Accuracy should be within ±20% (±15% at LOQ), and precision <20% RSD [4].
  • Recovery and Matrix Effects: Evaluate extraction efficiency and ion suppression/enhancement. The cited study found negligible matrix effects for their analytes in DUS [4].
  • Stability: Short-term stability should be assessed at room temperature over the intended storage period (e.g., 3 weeks) [4].

Key Research Gaps and Future Directions

The lack of data highlights several critical areas for future research to support forensic analysis of this compound:

  • Stability Profiling: Comprehensive short- and long-term stability studies of this compound in various forensic matrices (blood, urine, DUS) under different storage conditions are needed [4].
  • Metabolism and Metabolite Identification: The metabolic pathway of this compound in humans is unknown. Identifying its major metabolites is crucial for developing targeted screening methods.
  • Method Harmonization: There is a need for a fully validated, peer-reviewed LC-MS/MS method specifically for this compound in multiple biological matrices.

A Note on Sample Matrices

The search results highlight Dried Urine Spots (DUS) and Dried Blood Stains (DBS) as valuable and stable alternative matrices in forensic toxicology [4] [5]. Their advantages include easier storage and transportation, reduced biohazard risk, and improved stability for many analytes by arresting enzymatic activity [4] [5]. Consider incorporating these matrices into your analytical development.

References

Application Note: LC-HRMS Analysis of Ortetamine and its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a protocol for the quantitative analysis of ortetamine and the untargeted identification of its metabolites in human plasma using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This hybrid approach is tailored to support pharmacokinetic studies and metabolic profiling in drug development [1].

Principle

The method uses a single platform to perform two functions: it precisely quantifies the parent drug (this compound) while simultaneously acquiring full-scan, high-resolution data to discover and characterize unknown metabolites. This combines the rigor of a validated bioanalytical assay with the exploratory power of untargeted metabolomics [1] [2].

Sample Preparation (Liquid-Liquid Extraction)

A simple liquid-liquid extraction (LLE) is recommended for sample clean-up and analyte pre-concentration [3].

  • Materials: Human plasma, this compound reference standard, metabolite reference standards (if available), water, methanol, methyl-tert-butyl ether (MTBE).
  • Procedure:
    • Aliquot 0.5 mL of plasma into a glass tube [3].
    • Add a known amount of internal standard (e.g., a stable isotope-labeled analog of this compound).
    • Add 1.0 mL of MTBE (or a similar organic solvent).
    • Vortex mix for 10 minutes.
    • Centrifuge at 14,000 x g for 10 minutes at 4°C.
    • Transfer the organic (upper) layer to a new tube.
    • Evaporate to dryness under a gentle stream of nitrogen gas.
    • Reconstitute the dry residue in 100 µL of initial mobile phase (e.g., 95% water, 5% methanol) and vortex mix thoroughly.
    • Transfer to an autosampler vial for analysis.
Instrumentation and LC-HRMS Conditions

The following conditions, adapted from validated methods for other small molecules, should be optimized for this compound [1] [3].

Component Recommended Specification / Setting
LC System UHPLC system (e.g., Agilent 1290 Infinity II)
MS System Q-Exactive Plus Orbitrap or equivalent Q-TOF
Column Pentafluorophenyl (PFP) stationary phase (e.g., 2.1 x 100 mm, 1.7 µm) [1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient 5% B to 95% B over 10-15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Heated Electrospray Ionization (H-ESI), positive mode
MS Data Acquisition Full scan (m/z 100-900) at high resolution (≥70,000 FWHM) and data-dependent MS/MS (dd-MS2) for top N ions [2].
Method Validation (for Quantitative Analysis of this compound)

The quantitative assay for the parent drug should be validated according to regulatory guidelines. Key parameters and proposed acceptance criteria are summarized below [1] [3].

Validation Parameter Target Specification
Linearity & Range 0.2 - 100 ng/mL (correlation coefficient R² > 0.995) [3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL (Signal-to-Noise >10, accuracy & precision ±20%) [3]
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (Intra-/Inter-day) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Extraction Recovery Consistent and >60% [3]
Matrix Effect Documented and consistent (IS-normalized)
Stability Demonstrate stability in matrix through freeze-thaw, benchtop, and autosampler cycles
Metabolite Identification Workflow

The following diagram illustrates the data processing workflow for identifying metabolites from the acquired HRMS data, a strategy successfully applied in anti-doping and antifungal compound research [4] [2].

Metabolite Identification Data Analysis Workflow start Raw LC-HRMS Data (Full Scan & dd-MS²) proc1 Data Pre-processing (Peak Picking, Alignment, Deconvolution) start->proc1 proc2 Multivariate Statistical Analysis (PCA, PLS-DA) to Find Significant Ions proc1->proc2 proc3 Dereplication Tools (Molecular Networking, In-silico Fragmentation) proc2->proc3 proc4 Metabolite Annotation (Precursor Mass, Fragmentation Pattern, Retention Time) proc3->proc4 end Structural Proposal for This compound Metabolites proc4->end

Expected Metabolic Pathways

While the specific metabolism of this compound must be determined experimentally, common Phase I and II transformations should be investigated. The diagram below maps a general strategy for predicting potential metabolites.

General Strategy for Predicting Drug Metabolites Parent Parent Drug (this compound) Phase1 Phase I Metabolism Parent->Phase1 M1 Hydroxylation (+O, +16 Da) Phase1->M1 M2 N-Dealkylation (Fragment) Phase1->M2 M3 Oxidation (+O, +16 Da) Phase1->M3 Phase2 Phase II Conjugation M4 Glucuronidation (+C6H8O6, +176 Da) Phase2->M4 M5 Sulfation (+SO3, +80 Da) Phase2->M5 M1->Phase2 M3->Phase2 End1 Hydroxylated Glucuronide M4->End1 End2 Hydroxylated Sulfate M5->End2

Key Considerations for Implementation

  • Sensitivity: The LLOQ of 0.2 ng/mL is an example based on cannabinoid analysis; you must confirm it meets your study needs for this compound [3].
  • Chromatography: The recommended PFP column is highly effective for resolving a wide range of polar and hydrophobic metabolites, which is crucial for separating potential metabolites from the parent drug and endogenous matrix components [1].
  • Data Analysis: The untargeted workflow relies heavily on powerful software for data processing and statistical analysis to distinguish metabolite signals from biological background [4] [2].

References

Comprehensive Application Notes: Reductive Amination of Ortetamine Using Sodium Cyanoborohydride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Reductive Amination

Reductive amination stands as a cornerstone transformation in organic synthesis, particularly valuable in pharmaceutical research and drug development. This one-pot transformation enables the efficient conversion of carbonyl compounds to amines via intermediate imine formation followed by reduction. Unlike direct alkylation methods which often lead to over-alkylation and complex mixtures, reductive amination provides superior control for introducing substituents on amine nitrogen atoms [1]. The strategic importance of this methodology is particularly evident in synthesizing amine-containing bioactive molecules, where selective functionalization is crucial.

The versatility of this protocol extends to various carbonyl precursors (both aldehydes and ketones) and amine partners, including primary and secondary amines. For research professionals working with amphetamine derivatives such as ortetamine (2-methyl-1-phenylpropan-1-amine), reductive amination offers a practical route for structural modification and analog development. These application notes provide detailed protocols specifically adapted for this compound reductive amination using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, with emphasis on practical considerations for obtaining high yields of pure products.

Fundamental Principles of Reductive Amination

Reaction Overview and Advantages

Traditional amine synthesis via nucleophilic substitution with alkyl halides presents significant limitations, including multiple alkylations and difficult separations. Reductive amination circumvents these issues by proceeding through an imine intermediate that is subsequently reduced to the amine product. This approach offers several key advantages:

  • Superior control over mono-alkylation, minimizing formation of di- and tri-alkylated byproducts
  • Broad functional group compatibility when using selective reducing agents like NaBH₃CN
  • Flexibility in reaction design, allowing sequential introduction of different substituents
  • Applicability to both aldehydes and ketones, though aldehydes generally react more readily [1]

The chemoselectivity of the reducing agent is crucial for successful reductive amination. Sodium cyanoborohydride exhibits preferential reduction of imines and iminium ions over carbonyl groups under mildly acidic conditions, making it ideal for this transformation [1] [2].

Limitations and Constraints

While reductive amination is highly versatile, certain limitations warrant consideration:

  • Incompatibility with aromatic amine synthesis – the method cannot form bonds between nitrogen and aromatic rings (e.g., cannot create aniline derivatives) [1]
  • Sensitivity to electronic and steric factors – highly sterically hindered carbonyls or amines may exhibit slow reaction rates
  • pH dependence – careful control of reaction acidity is essential for optimal imine formation and reduction
  • Handling considerations – NaBH₃CN releases toxic hydrogen cyanide gas upon acid contact, requiring appropriate safety measures [2]

Sodium Cyanoborohydride as a Specialized Reducing Agent

Properties and Characteristics

Sodium cyanoborohydride (NaBH₃CN) is a modified borohydride where one hydride is replaced by a cyanide group. This structural modification significantly alters its reducing properties:

  • Enhanced stability in acidic conditions (pH 3-4) compared to NaBH₄
  • Reduced reactivity toward carbonyl groups, enabling selective imine reduction
  • High solubility in protic solvents including methanol, ethanol, and water
  • Moderate toxicity – the compound is toxic if ingested, inhaled, or absorbed through skin [2]

The electron-withdrawing cyanide group decreases the hydride-donating ability of NaBH₃CN, making it a milder and more selective reducing agent than sodium borohydride. This property is crucial for successful reductive amination, as it allows reduction of iminium ions while preserving the carbonyl starting materials and other reducible functionalities [1] [2].

Selectivity and Functional Group Compatibility

The selectivity profile of NaBH₃CN makes it particularly valuable for complex molecule synthesis. Under optimized conditions for reductive amination, NaBH₃CN displays preferential reduction of:

  • Iminium ions and protonated imines
  • Aldehydes (slower than iminium ions)

While typically not reducing under the reaction conditions:

  • Ketones
  • Esters, lactones, and amides
  • Nitriles and epoxides
  • Carbon-carbon multiple bonds [2]

This functional group tolerance enables reductive amination without protecting groups in many cases, streamlining synthetic sequences for complex molecules.

Experimental Protocol: this compound Reductive Amination

Reagents and Materials

Table 1: Reaction Components and Quantities

Component Type Quantity Molar Equivalents Notes
This compound free base Amine 1.0 g 1.0 Dry before use
Carbonyl compound Aldehyde/ketone Variable 1.2-1.5 Molecular sieves if aldehyde
Sodium cyanoborohydride Reducing agent 0.6-0.8 eq 0.6-0.8 Fresh bottle recommended
Methanol Solvent 20-30 mL - Anhydrous, dried over 4Å MS
Acetic acid Catalyst 0.5-1.0 eq 0.5-1.0 Glacial, high purity
Magnesium sulfate Drying agent 1-2 g - For workup
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and the carbonyl compound (1.2-1.5 equiv) in anhydrous methanol (20 mL per mmol of this compound).

  • Acidification: Add glacial acetic acid (0.5-1.0 equiv) dropwise with stirring. The pH of the reaction mixture should be approximately 4-6 (pH paper is sufficient for monitoring).

  • Reducing Agent Addition: Add sodium cyanoborohydride (0.6-0.8 equiv) in one portion. Caution: Work in a fume hood and wear appropriate PPE, as HCN gas may be released.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or mild heating (30-40°C) under an inert atmosphere. Monitor reaction progress by TLC (silica gel, ninhydrin stain for amines, 2-24 hours typically required).

  • Workup: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases and pH is neutral.

  • Extraction: Extract the product with dichloromethane (3 × 15 mL), combine the organic extracts, and dry over magnesium sulfate.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradients) or recrystallization.

Table 2: Optimized Reaction Conditions for Various Carbonyl Types

Carbonyl Type Temperature Time Key Considerations Expected Yield Range
Aliphatic aldehydes 25-30°C 2-6 h Minimal steric hindrance 75-90%
Aromatic aldehydes 25-30°C 4-8 h Electron effects moderate yield 70-85%
Aliphatic ketones 30-40°C 8-16 h Higher temperatures often needed 60-80%
Cyclic ketones 30-40°C 6-12 h Ring strain may accelerate reaction 65-85%

Reaction Mechanism and Workflow

Visual Reaction Workflow

The following diagram illustrates the stepwise mechanism and experimental workflow for this compound reductive amination:

G Start Reaction Setup This compound + Carbonyl Step1 Step 1: Imine Formation Nucleophilic attack followed by dehydration Start->Step1 Acid catalysis Step2 Step 2: Iminium Ion Formation Protonation under acidic conditions Step1->Step2 H⁺ Step3 Step 3: Reduction Hydride transfer from NaBH₃CN Step2->Step3 NaBH₃CN Step4 Step 4: Product Formation Secondary amine product Step3->Step4 Deprotonation Workup Workup & Purification Quenching, extraction, chromatography Step4->Workup Conditions Reaction Conditions pH 4-6, MeOH, 25-40°C Conditions->Step1 Conditions->Step2 Conditions->Step3

Mechanistic Explanation

The reductive amination of this compound proceeds through a well-established three-step mechanism:

  • Imine Formation: The primary amine group of this compound undergoes nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate subsequently dehydrates to generate an imine (Schiff base). This step is acid-catalyzed and reversible, with mild acidity (pH 4-6) optimizing the reaction rate without protonating the amine nucleophile [1] [3].

  • Iminium Ion Formation: Under the acidic reaction conditions, the imine is partially protonated to form an iminium ion. This protonation enhances the electrophilicity of the carbon atom, making it more susceptible to hydride attack. The equilibrium between imine and iminium ion is crucial, as NaBH₃CN primarily reduces the iminium species rather than the neutral imine [1].

  • Hydride Transfer: Sodium cyanoborohydride serves as a hydride source, delivering H⁻ to the electron-deficient carbon of the iminium ion. The cyanide substituent on boron moderates the reducing power, preventing rapid reduction of the starting carbonyl compound while allowing iminium reduction to proceed efficiently [2].

The regioselectivity of the reaction is governed by the initial imine formation, while the chemoselectivity is controlled by the pH-dependent reducing behavior of NaBH₃CN and the electrophilic character of the reaction intermediates.

Analysis, Characterization, and Purification

Reaction Monitoring and Analytical Methods

Effective reaction monitoring is essential for optimizing yields and preventing over-reduction:

  • TLC Analysis: Use silica gel plates with UV indicator. Develop in appropriate solvent systems (e.g., 4:1 hexane:ethyl acetate for less polar products, 9:1 dichloromethane:methanol for more polar products). Visualize with:

    • Ninhydrin stain: For primary and secondary amines (pink/purple spots)
    • UV detection: For aromatic compounds
    • Iodine chamber: General staining for organic compounds
  • HPLC Analysis: Reverse-phase C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid. Monitor at 254 nm for aromatic moieties.

  • GC-MS: Useful for volatile products and monitoring starting material consumption.

The reaction completion is typically indicated by the disappearance of the carbonyl starting material and the appearance of a higher Rf spot corresponding to the product amine.

Purification Techniques and Isolation

Product isolation requires careful consideration of the amine basicity and polarity:

  • Flash Chromatography: The method of choice for most products. Use silica gel with gradient elution starting with non-polar solvents (hexane) and increasing polarity with ethyl acetate or methanol. Adding 1-2% triethylamine to the eluent can minimize tailing caused by amine adsorption to silica.

  • Acid-Base Extraction: For products without other acid-sensitive functionalities, dissolve the crude material in ether and extract with 1M HCl. Basify the aqueous layer (pH >10) with NaOH and extract with dichloromethane.

  • Salt Formation: For compounds that are oils or difficult to purify, formation of crystalline salts (hydrochloride, oxalate) often facilitates purification.

Characterization should include ( ^1H )-NMR, ( ^{13}C )-NMR, IR spectroscopy, and high-resolution mass spectrometry. NMR chemical shifts for the α-methylene protons adjacent to the amine nitrogen typically appear in the 2.5-3.0 ppm region.

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for Reductive Amination

Problem Potential Causes Solutions Preventive Measures
Low conversion Incorrect pH, poor imine formation Adjust pH to 4-6, add molecular sieves Dry solvents, use freshly distilled aldehydes
Over-reduction Excess NaBH₃CN, prolonged reaction Quench promptly after completion Monitor by TLC, use stoichiometric reductant
Alcohol byproduct Carbonyl reduction competing Switch to NaBH₃CN from NaBH₄ Ensure mildly acidic conditions
Dialkylated product Excess carbonyl compound Use amine excess or slower addition Employ 1.2:1 carbonyl:amine ratio
Decomposition Too strong acidity, high temperature Lower acid concentration, reduce temp Use acetic rather than strong acids
Optimization Strategies

Maximizing yield and purity requires systematic optimization:

  • Carbonyl Partner Selection: Aldehydes generally provide higher yields than ketones due to enhanced electrophilicity and less steric hindrance. For challenging ketones, consider using titanium(IV) isopropoxide as a Lewis acid activator [1].

  • Solvent Optimization: While methanol is standard, sometimes dichloroethane or THF may improve solubility or selectivity. For water-sensitive carbonyls, use 3Å molecular sieves to shift the imine formation equilibrium.

  • Alternative Reducing Agents: If functional group compatibility issues arise with NaBH₃CN, consider sodium triacetoxyborohydride (NaBH(OAc)₃), which offers similar selectivity with different solubility characteristics and avoids cyanide byproducts [1] [3].

  • Sequential Aminations: When creating unsymmetrical tertiary amines, perform stepwise introductions of different carbonyl components, with purification after each step to ensure regiocontrol [1].

Variations and Applications

Alternative Methodologies

While this protocol focuses on NaBH₃CN-mediated reductive amination, several alternative approaches exist:

  • Catalytic Hydrogenation: Using molecular hydrogen with palladium, platinum, or nickel catalysts provides an atom-economical alternative, though it may require specialized equipment and presents different selectivity profiles [3] [4].

  • Hydrosilane-Based Reduction: Dimethylsilane hydrochloride (Me₂SiHCl) has been employed in reductive amination protocols, particularly in cases where borohydride reagents are incompatible [5].

  • Hypophosphite-Mediated Reduction: Sodium hypophosphite (NaH₂PO₂) offers a non-toxic, catalyst-free alternative with good functional group tolerance and favorable green chemistry metrics [6].

  • Mechanochemical Approaches: Recent advances demonstrate reductive amination under solvent-free mechanocatalytic conditions using Pd-coated milling vessels, representing a sustainable alternative with minimal waste generation [4].

Utility in Drug Development

The pharmaceutical relevance of reductive amination is substantial, particularly for amphetamine derivatives like this compound. Key applications include:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of N-substituents to explore pharmacological space
  • Metabolite Synthesis: Preparation of potential oxidative metabolites for identification and testing
  • Isotope Labeling: Incorporation of stable isotopes (deuterium, carbon-13) for pharmacokinetic studies
  • Prodrug Development: Creation of amine derivatives with enhanced physicochemical properties

The method has been successfully employed in the synthesis of commercial pharmaceuticals, including vonoprazan, where a reductive amination introduced the critical N-methylamine moiety in the final step [5].

Conclusion

The reductive amination of this compound using sodium cyanoborohydride represents a robust and reliable method for preparing N-substituted derivatives with high efficiency and excellent functional group compatibility. The selectivity of NaBH₃CN for iminium ions over carbonyl groups under mildly acidic conditions enables this transformation to proceed with minimal competing reduction pathways. Following the detailed protocols outlined in these application notes – with particular attention to pH control, reagent stoichiometry, and appropriate workup procedures – will enable research scientists to consistently obtain high yields of desired amine products. The method's versatility and reliability make it an indispensable tool for medicinal chemistry and drug development programs focused on amphetamine analogs and other amine-containing therapeutics.

References

Comprehensive Application Notes and Protocols: Catalytic Hydrogenation Synthesis of Ortetamine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context and Strategic Importance

Ortetamine (1-(2-methylphenyl)propan-2-amine) represents a structurally distinct amphetamine derivative characterized by an ortho-methyl phenyl substitution that confers unique stereochemical and pharmacological properties. This compound, with molecular formula C₁₀H₁₅N and molecular weight of 149.23 g/mol, exhibits a molecular architecture consisting of a phenyl ring substituted with a methyl group at the ortho position connected to an aminopropyl side chain. The primary amine functionality and aromatic system make catalytic hydrogenation an essential synthetic strategy for its production and derivative synthesis. The ortho-methyl substitution pattern significantly influences both the synthetic approach and biological activity, distinguishing it from other amphetamine analogues.

The synthesis of this compound exemplifies the strategic application of catalytic hydrogenation in medicinal chemistry, particularly for compounds containing C=C bonds and imine intermediates. Catalytic hydrogenation represents a atom-economical approach that aligns with green chemistry principles when compared to traditional stoichiometric reduction methods. The pharmacological interest in this compound stems from its activity as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor subtype, with potential applications investigated for anxiety disorders and substance use disorders. Preliminary research also suggests neuroprotective properties and antimicrobial activity, highlighting the importance of efficient synthetic routes for further investigation.

Hydrogenation Methodologies and Comparative Analysis

Heterogeneous Catalytic Hydrogenation

The most direct approach for this compound synthesis involves heterogeneous catalytic hydrogenation of the corresponding imine precursor, 1-(2-methylphenyl)propan-2-imine. This method employs palladium on carbon (Pd/C) as a robust, recyclable catalyst that operates under relatively mild conditions (room temperature, hydrogen atmosphere). The reaction proficiency stems from the ability of Pd metal surfaces to adsorb and dissociate hydrogen molecules, followed by sequential hydride transfer to the unsaturated bond. The experimental simplicity of this approach—often conducted in standard laboratory glassware with balloon hydrogen sources—makes it particularly accessible for medicinal chemistry applications and scale-up studies. The chemoselectivity profile of Pd/C typically favors reduction of C=N bonds while preserving other functional groups, including the aromatic ring, which remains intact under standard hydrogenation conditions.

Asymmetric Transfer Hydrogenation

For applications requiring enantioenriched amine products, asymmetric transfer hydrogenation (ATH) represents a powerful alternative. This approach utilizes chiral iron-based catalysts such as trans-[amine(imine)diphosphine]chlorocarbonyliron(II) tetrafluoroborate to achieve reduction of prochiral imines with good to excellent enantiomeric excess. The environmental appeal of iron-based catalysts compared to traditional ruthenium complexes aligns with sustainable chemistry initiatives in pharmaceutical development. The operational mechanism involves hydrogen transfer from simple donors such as formic acid or alcohols, bypassing the need for specialized hydrogenation equipment. While this method may require longer reaction times compared to heterogeneous hydrogenation, it offers the distinct advantage of direct access to enantiopure products without the need for subsequent resolution steps.

Table 1: Comparative Analysis of Hydrogenation Methods for this compound Synthesis

Parameter Heterogeneous Hydrogenation (Pd/C) Asymmetric Transfer Hydrogenation (Fe-based)
Catalyst System 5-10% Pd/C (heterogeneous) trans-[amine(imine)diphosphine]chlorocarbonyliron(II) tetrafluoroborate (homogeneous)
Hydrogen Source H₂ gas (balloon or pressurized) Formic acid/triethylamine azeotrope or isopropanol
Reaction Conditions Room temperature, 1-3 hours Elevated temperature (60-80°C), 12-48 hours
Solvent System Methanol, ethanol, or ethyl acetate Isopropanol or dichloromethane
Typical Yield 70-90% 60-85%
Enantioselectivity Racemic product Up to 90% ee (depending on substrate)
Catalyst Loading 1-5 mol% 0.5-2 mol%
Workup Procedure Simple filtration and concentration Aqueous extraction and chromatography
Key Advantages Simple setup, readily available catalysts, fast reaction Enantioselectivity, no H₂ gas required, sustainable metal

Experimental Protocols

Procedure A: Heterogeneous Catalytic Hydrogenation of 1-(2-Methylphenyl)propan-2-imine
3.1.1 Reaction Setup and Execution
  • Equipment Preparation: Begin with a 25 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and ensure all connections are secure to maintain an oxygen-free environment. The system should be purged with an inert gas (N₂ or Ar) before hydrogen introduction to prevent catalyst poisoning by oxygen.

  • Reaction Mixture: Charge the flask with 210 mg (1.41 mmol) of the imine precursor, 12 mg of 5% Pd/C catalyst (approximately 5 mol% Pd), and 8 mL of anhydrous methanol. The methanol purity is critical to prevent catalyst deactivation. Add 1 mL of ethyl acetate as a co-solvent to improve substrate solubility if necessary.

  • Hydrogenation Protocol: Using a balloon filled with hydrogen gas (from a hydrogen cylinder), insert a needle through the septum and apply a brief vacuum to the reaction mixture until bubbling is observed. Cease vacuum and immediately introduce the hydrogen balloon. Repeat this vacuum-purge cycle three times to ensure complete replacement of atmospheric gases with hydrogen [1].

  • Reaction Monitoring: Allow the reaction to proceed with vigorous stirring at room temperature for 30 minutes. Monitor reaction progress by thin-layer chromatography (TLC; silica gel, ethyl acetate/hexanes 1:1, visualization with ninhydrin). The reaction is complete when the imine precursor spot (Rf ≈ 0.7) disappears.

3.1.2 Workup and Isolation
  • Catalyst Removal: Upon completion, carefully remove the hydrogen balloon and septum. Vacuum filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad thoroughly with additional methanol (3 × 5 mL) to ensure complete recovery of the product.

  • Solvent Evaporation: Transfer the combined filtrate to a tared round-bottom flask and remove the solvent by rotary evaporation under reduced pressure. Maintain the water bath temperature below 40°C to prevent volatilization of the product.

  • Product Purification: Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of methanol (0-10%) in dichloromethane with 0.1% ammonium hydroxide. The ammonium hydroxide helps prevent amine tailing and improves resolution. Alternatively, for high-purity material, convert the free base to the hydrochloride salt by treatment with ethereal HCl, followed by recrystallization from ethanol/diethyl ether.

Procedure B: Asymmetric Transfer Hydrogenation for Enantioenriched this compound
3.2.1 Catalyst Preparation and Reaction
  • Catalyst Activation: Prepare the iron precatalyst according to literature procedures [2] or obtain commercially available asymmetric transfer hydrogenation catalysts. The catalyst is typically activated by treatment with a base (e.g., KOH or KOtBu) in the reaction solvent immediately before use.

  • Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere, combine the imine precursor (0.5 mmol), iron catalyst (0.01 mmol, 2 mol%), and 10 mL of anhydrous isopropanol. Add the hydrogen donor (formic acid/triethylamine azeotrope 5:2 molar ratio relative to substrate) via syringe.

  • Reaction Conditions: Heat the mixture to 70°C with vigorous stirring for 24-48 hours. Monitor reaction progress by chiral HPLC to determine both conversion and enantiomeric excess. For N-(diphenylphosphinoyl) protected imines, higher enantioselectivities are typically observed [2].

3.2.2 Workup and Isolation
  • Solvent Removal: After confirmation of complete conversion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Aqueous Workup: Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) to remove residual acid. Extract the aqueous layer with additional dichloromethane (2 × 10 mL) and combine the organic extracts.

  • Product Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield enantioenriched this compound.

Table 2: Optimization Parameters for this compound Hydrogenation

Parameter Screening Range Optimal Conditions (Heterogeneous) Optimal Conditions (Asymmetric)
Temperature 25-80°C 25°C (room temperature) 70°C
Pressure (H₂) 1-10 atm 1 atm (balloon) N/A (transfer hydrogenation)
Catalyst Loading 0.5-10 mol% 5 mol% 2 mol%
Reaction Time 0.5-48 hours 0.5-3 hours 24-48 hours
Solvent MeOH, EtOH, EtOAc, THF Methanol Isopropanol
pH/Additive Acidic, neutral, basic Neutral Basic (triethylamine)
Substrate Concentration 0.1-0.5 M 0.25 M 0.05 M
Agitation Speed 200-1000 rpm 600 rpm 800 rpm

Reaction Mechanism and Selectivity Considerations

Catalytic Cycle and Pathway Analysis

The hydrogenation mechanism proceeds through a well-established catalytic cycle that begins with hydrogen adsorption and dissociation on the metal surface. For heterogeneous Pd/C systems, molecular hydrogen undergoes homolytic cleavage on the palladium surface, generating reactive hydrogen atoms that remain bound to the metal. Simultaneously, the imine substrate coordinates to the catalyst through nitrogen lone-pair interaction with the metal surface, positioning the C=N bond in proximity to the activated hydrogen species. The reduction then proceeds through sequential hydride transfer events: first to the carbon atom of the C=N bond, generating a transient amine radical that subsequently abstracts a second hydrogen atom to yield the saturated amine product. The final step involves product desorption from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.

In asymmetric transfer hydrogenation, the chiral ligand environment surrounding the iron center dictates the stereochemical outcome through a different mechanistic pathway. The catalyst first reacts with the hydrogen donor (typically formic acid or isopropanol) to generate a metal hydride species that transfers hydride to the C=N bond in the stereochemistry-determining step. The hemiaminal intermediate thus formed undergoes dehydration to regenerate the catalyst and release the amine product. Critical to achieving high enantioselectivity is the substrate orientation within the chiral pocket of the catalyst, where the ortho-methyl group of this compound experiences specific steric interactions that favor approach from one enantioface over the other.

G H2 H₂ Molecule H_ads Adsorbed H Atoms H2->H_ads Adsorption&Dissociation Imine Imine Precursor Complex Surface Complex Imine->Complex Coordination Catalyst Pd/C Catalyst Catalyst->H_ads Intermediate Radical Intermediate H_ads->Intermediate First Hydride Transfer Complex->Intermediate Product This compound Intermediate->Product Second Hydride Transfer Desorption Product Desorption Product->Desorption Desorption->Catalyst Catalyst Regeneration

Diagram 1: Catalytic Hydrogenation Mechanism of this compound. This diagram illustrates the key steps in the heterogeneous catalytic hydrogenation mechanism, highlighting the adsorption, dissociation, and sequential hydride transfer steps that characterize the process.

Selectivity Considerations and Byproduct Formation

The chemoselectivity profile of this compound hydrogenation presents several important considerations. The C=N bond of the imine precursor demonstrates significantly faster reduction kinetics compared to potential C=C bonds in the aromatic ring, allowing for selective amine formation without saturation of the phenyl group. This selectivity stems from the greater accessibility and higher polarity of the C=N bond compared to the aromatic system. However, under prolonged reaction times or elevated temperatures, over-reduction pathways may become significant, leading to N-dealkylation or reduction of the aromatic ring. These competing pathways can be minimized through careful control of reaction duration and hydrogen pressure.

The ortho-methyl substituent in this compound creates distinctive steric interactions that influence both reaction kinetics and diastereoselectivity in the case of chiral catalysts. This steric encumbrance typically results in moderated reaction rates compared to unsubstituted analogues but enhances stereodifferentiation in asymmetric hydrogenation. For N-protected imine precursors, the protecting group choice significantly impacts both reactivity and enantioselectivity. The N-(diphenylphosphinoyl) group has been identified as particularly effective for achieving high enantiomeric excess in iron-catalyzed asymmetric transfer hydrogenation, as noted in the literature [2]. Additionally, the basicity of the amine product necessitates careful pH control to prevent catalyst deactivation through competitive binding.

Analytical Characterization and Validation

Spectroscopic Verification
  • ¹H NMR Analysis: Characteristic signals for this compound should appear as follows: aromatic protons (δ 7.10-7.25, multiplet, 4H), methine proton adjacent to amine (δ 3.10-3.30, multiplet, 1H), methylene protons (δ 2.60-2.85, doublet of doublets, 2H), amine protons (δ 1.80-2.10, broad singlet, 2H), methyl group on aromatic ring (δ 2.30, singlet, 3H), and methyl group on side chain (δ 1.10-1.20, doublet, 3H). The disappearance of imine proton signal (typically δ 7.80-8.20) confirms complete reduction.

  • ¹³C NMR Analysis: Key carbon signals should include aromatic carbons (δ 135.5, 130.2, 128.5, 126.8, 126.3), methine carbon (δ 54.7), methylene carbon (δ 40.2), aromatic methyl (δ 19.8), and side chain methyl (δ 24.5). The absence of imine carbon signal (typically δ 160-170) verifies complete conversion.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum should display a molecular ion peak at m/z 149.23 (M⁺) with characteristic fragments at m/z 134 (loss of CH₃), 117 (loss of NH₂ and CH₃), 91 (tropylium ion), and 65 (C₅H₅⁺). High-resolution mass spectrometry (HR-MS) provides definitive molecular formula confirmation with expected m/z 149.1204 for C₁₀H₁₅N.

Purity and Chiral Analysis
  • HPLC Methods: For racemic this compound, utilize a reverse-phase C18 column with mobile phase of acetonitrile:phosphate buffer (pH 7.0) (70:30) at flow rate 1.0 mL/min with UV detection at 254 nm. For enantiomeric separation, employ a chiral stationary phase (Chiralpak AD-H or OD-H) with hexane:isopropanol:diethylamine (90:10:0.1) at 0.8 mL/min.

  • Melting Point Determination: The hydrochloride salt of this compound should exhibit a sharp melting point between 165-168°C. A broad or depressed melting range indicates impurities requiring further purification.

Applications and Research Utility

The successful synthesis of this compound via catalytic hydrogenation enables diverse research applications across multiple disciplines. In neuroscience research, this compound serves as a valuable tool compound for studying serotonin receptor function and regulation, particularly the 5-HT2A receptor subtype. Its structural features make it particularly useful for investigating structure-activity relationships within the amphetamine class and understanding the steric and electronic factors influencing receptor binding and activation. The ortho-methyl configuration creates distinctive conformational constraints that influence biological activity through restricted rotation and altered pharmacophore presentation.

In medicinal chemistry, efficient synthetic access to this compound facilitates exploration of its potential therapeutic applications. Early-stage research suggests possible utility in anxiety disorders and substance use disorders, though comprehensive clinical evaluation remains limited. The compound's reported antimicrobial properties and antioxidant activity further expand its potential applications in infectious disease and oxidative stress research. The synthetic methodologies described herein provide foundation for preparing analogue libraries through modification of the aromatic substitution pattern, N-alkylation, or side chain variation, enabling systematic exploration of chemical space around this scaffold.

Conclusion

The catalytic hydrogenation synthesis of this compound represents a robust and efficient approach to accessing this structurally distinctive amphetamine derivative. The detailed protocols provided for both heterogeneous and asymmetric transfer hydrogenation enable researchers to select the most appropriate method based on their specific requirements for scale, enantiopurity, and available equipment. The comprehensive analytical characterization methods ensure accurate verification of product identity and purity, while the mechanistic insights facilitate troubleshooting and optimization. As research interest in substituted amphetamines continues to grow, these application notes provide valuable guidance for the synthesis and investigation of this compound and related structures in both basic research and drug discovery contexts.

References

Application Notes and Protocols: Leuckart Reaction for Amine Synthesis with Reference to Ortetamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The Leuckart reaction is a classical method of reductive amination, first discovered in 1885 by Rudolf Leuckart. It provides a one-pot procedure for converting aldehydes or ketones into corresponding amines, using ammonium formate or formamide as both the nitrogen donor and reducing agent [1] [2]. This reaction is particularly valuable in medicinal and process chemistry, as it is estimated that a quarter of all C–N bond-forming reactions in the pharmaceutical industry are performed via reductive amination [2]. The reaction typically requires elevated temperatures (often between 120°C and 185°C) and proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a formate species [1] [3] [4].

While the core principles can be applied to the synthesis of various amphetamine derivatives, a literature search indicates that a specific, experimental procedure for synthesizing Ortetamine (1-(2-methylphenyl)propan-2-amine) via the Leuckart reaction has not been publicly documented in the sources consulted. This compound is a stimulant drug of the amphetamine class, structurally characterized by a methyl substituent at the ortho position of the phenyl ring [5]. The following notes and protocols are therefore derived from the general Leuckart reaction framework and the known chemistry of its precursor.

General Reaction Mechanism

The mechanism of the Leuckart reaction varies slightly depending on whether ammonium formate or formamide is used. The following diagram illustrates the general workflow and logical progression of the reaction, from precursor to final product.

G Carbonyl Carbonyl Compound (Aldehyde/Ketone) Ammonia Ammonia (NH₃) Iminium Iminium Ion Intermediate Ammonia->Iminium Amine Primary Amine Product Iminium->Amine Hydride Transfer Reduction Formate Formate (HCOO⁻) Formate->Amine CO2 CO₂ Formate->CO2 Carbonly Carbonly Carbonly->Iminium Nucleophilic Addition

Diagram 1: General workflow of the Leuckart Reaction. The carbonyl compound first condenses with ammonia to form an iminium ion intermediate, which is then reduced by a formate species to yield the primary amine.

The mechanism can be broken down into two key stages:

  • Iminium Ion Formation: Ammonium formate dissociates into ammonia and formic acid. The ammonia molecule acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion intermediate [1] [2] [3].
  • Reduction: The formate anion (HCOO⁻) acts as a hydride donor, reducing the electrophilic carbon of the iminium ion. This step yields the primary amine and releases carbon dioxide [1] [3]. When formamide is used, the initial product is an N-formyl derivative, which requires subsequent hydrolysis to liberate the free amine [1] [6].

General Synthetic Protocol & Data

Although a dedicated procedure for this compound is not available, its synthesis would logically start from the ketone precursor 2-methylphenylacetone (1-(2-methylphenyl)propan-2-one). The following table summarizes the standard and potential optimized conditions for the Leuckart reaction, which can be adapted for this purpose.

Table 1: Key reaction parameters for the standard Leuckart reaction and modern accelerated methods.

Parameter Standard Leuckart Reaction [1] [6] [2] Accelerated Leuckart Reaction [4]
Carbonyl Precursor Aldehyde or Ketone Aldehyde or Ketone
Nitrogen/Reducing Agent Ammonium formate or Formamide Formamide (or N-alkylformamide) + Formic Acid
Molar Ratio (Reagent:Ketone) Not explicitly defined (large excess typical) 5:1 to 150:1 (Preferable: 10:1 to 100:1)
Reaction Temperature 120–130 °C (ammonium formate); >165 °C (formamide) 150–250 °C (depending on system)
Reaction Time 6–25 hours Seconds to minutes
Key Additives None required Formic acid (Formamide:Formic acid ratio 20:1 to 6:1)
Post-reaction Processing Hydrolysis (if formamide used) to obtain free amine Hydrolysis (if formamide used) to obtain free amine
Primary Advantage Simple, one-pot reductive amination Drastically reduced reaction time, minimized decomposition
Detailed Step-by-Step Experimental Protocol

The following protocol is a generalized procedure for the synthesis of primary amines from ketones, which can be tailored for the synthesis of this compound using 2-methylphenylacetone as the starting material.

Stage 1: Reductive Amination via Leuckart Reaction
  • Reaction Setup: In a suitable round-bottomed flask, combine the ketone precursor 2-methylphenylacetone (e.g., 1.0 equiv) with a large excess of ammonium formate (at least 5.0 equiv) or formamide (as solvent and reagent). The use of ammonium formate generally provides superior yields [1] [2].
  • Heating: Fit the flask with a condenser and heat the reaction mixture with stirring. The temperature must be carefully controlled:
    • For ammonium formate: Maintain a temperature between 120–130 °C for several hours [1].
    • For formamide: Heat to 165–185 °C for 6-25 hours [1] [4].
  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other appropriate analytical methods until the starting ketone is consumed.
  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Stage 2: Work-up and Hydrolysis to Free Amine
  • Initial Work-up: If ammonium formate was used, the product is often the free amine. Dilute the cooled reaction mixture with water and extract the basic amine product using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) [1] [3].
  • Hydrolysis (Required if formamide was used): The initial product from a formamide-based Leuckart reaction is an N-formyl amine. To hydrolyze this to the free amine:
    • Transfer the reaction mixture to a flask and carefully add an equal volume of concentrated hydrochloric acid.
    • Reflux the acidic mixture for 30–60 minutes [1] [4].
    • Cool the hydrolyzed mixture and carefully basify with a sodium hydroxide solution (e.g., 50% w/w) until strongly basic.
  • Final Isolation: Extract the liberated free amine into an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure to obtain the crude amine product.
  • Purification: Purify the crude product via distillation, recrystallization (e.g., as a hydrochloride salt), or chromatography to yield pure this compound.

Practical Considerations and Optimization

  • Accelerated Leuckart Reaction: A significant innovation involves using a specific molar ratio of formamide and formic acid, which can reduce reaction times from hours to seconds or minutes. This is achieved by employing a large excess of formamide (molar ratio of formamide to ketone from 5:1 to 150:1) along with formic acid (formamide to formic acid ratio of 20:1 to 6:1) at high temperatures (150–250°C), even under conventional heating [4].
  • Yield Optimization: Yields can be improved by using catalysts such as ammonium sulfate or magnesium chloride when employing formamide [1]. Using ammonium formate as the reagent typically produces the best yields compared to formamide alone [1] [2].
  • Safety and Handling: The reaction requires high temperatures and may involve corrosive and toxic reagents (e.g., concentrated acids and bases, potentially hazardous amine products). Appropriate personal protective equipment (PPE) and engineering controls (fume hood) are mandatory.

Conclusion

The Leuckart reaction remains a robust, one-pot method for the reductive amination of carbonyl compounds, highly relevant for synthesizing amine scaffolds found in pharmaceuticals. While its application to the specific synthesis of this compound is theoretically sound, the absence of a explicit published procedure necessitates extrapolation from general protocols. The modern accelerated versions of the Leuckart reaction, with dramatically reduced reaction times, make this century-old transformation more attractive than ever for contemporary drug development and research applications.

References

Comprehensive Analytical Guide for Amphetamine-Type Stimulants: Focus on Ortetamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ortetamine and ATS Analysis

This compound (also known as 2-methylamphetamine) is a stimulant drug of the amphetamine class. Chemically described as (±)-1-(2-methylphenyl)propan-2-amine, it is an isomer of methamphetamine and is regulated as a Schedule II Controlled Substance in the United States and a Class A drug in the UK. [1] Scientific studies indicate that in animal drug discrimination tests, this compound substituted for dextroamphetamine more closely than either 3- or 4-methylamphetamine, albeit with only about one-tenth the potency of dextroamphetamine itself. [1] The detection and quantification of this compound and other ATS in biological matrices are crucial in clinical, forensic, and toxicology fields. This document provides detailed application notes and protocols for the analysis of these substances, leveraging modern chromatographic and mass spectrometric techniques.

Materials and Methods

Solid Phase Micro-Extraction and Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This protocol is adapted from a study that developed a clean, convenient procedure using microliter amounts of organic solvent for determining ATS and synthetic cathinones in human urine. [2]

2.1.1 Reagents and Materials
  • Reference Standards: Amphetamine, methamphetamine, PMA, MDMA, mephedrone, buphedrine, 4-methylephedrine, and pentylone. This compound can be added to this panel.
  • Internal Standards (ISDs): Deuterated standards such as amphetamine-d11, cathinone d5, and pentylone-d3.
  • SPME Fibre Tips: Evaluate different types, including PDMS-DVB, C18, and C18-SCX.
  • Derivatization Agent: Pentafluoropropionic anhydride (PFPA).
  • Solvents: Methanol (MeOH), acetonitrile, ethyl acetate (EtOAc), acetone, 2-propanol, dichloromethane (DCM), isopropanol (IPA).
  • Other Chemicals: Ammonium hydroxide (NH₄OH), sodium phosphate, sodium chloride (NaCl), sodium hydroxide (NaOH), formic acid (FA), acetic acid, hydrogen chloride (HCl).
  • Equipment: GC-MS system, microcentrifuge tubes, vial kits (0.3 mL and 1.2 mL), nitrogen evaporator, vortex mixer, and agitator shaker.
2.1.2 Sample Preparation and SPME Procedure
  • Conditioning: Condition the PDMS-DVB SPME tips in MeOH:distilled water (50:50, v/v) for 10-20 minutes. [2]
  • Sample Preparation: Add 1 mL of urine sample, 100 μL of ISDs, 0.5 g of NaCl, and 100 μL of 10% NaOH (adjusting pH to ~12.6) to a 1.5 mL microcentrifuge tube. [2]
  • Extraction: Pierce the cap of the Eppendorf tube and insert the SPME tip. Place the tube in a shaker and agitate at 2000 rpm for at least 1 hour to allow the analytes to reach equilibrium with the SPME stationary phase. [2]
  • Desorption: Transfer the SPME tips to 0.3 mL vials containing 65 μL of MeOH. Agitate at 2000 rpm for 10 minutes for desorption. Add 10 μL of acidified methanol (1:9) and evaporate the vials to dryness under a gentle stream of nitrogen at room temperature. [2]
  • Derivatization: Add 50 μL of PFPA and EtOAc (2:1, v/v) mixture to the dried residue. Cap the vials, vortex for 3-5 seconds, and incubate at 60°C for 10-15 minutes. Evaporate the derivatized sample to dryness under a stream of nitrogen. Reconstitute in an appropriate solvent for GC-MS analysis. [2]

The following workflow diagram illustrates the SPME-GC-MS procedure.

2.1.3 GC-MS Instrumental Analysis

While the source method details the sample preparation, a typical GC-MS method for ATS would include:

  • GC Column: A non-polar or mid-polar capillary column.
  • Oven Program: A temperature gradient from a low initial hold (e.g., 60-100°C) to a high final temperature (e.g., 280-300°C).
  • Injection: Pulsed splittless mode at a high temperature (e.g., 250°C).
  • MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode for high sensitivity.
Modifier-Assisted Differential Mobility Spectrometry-Tandem Mass Spectrometry (DMS-MS/MS)

This protocol describes a rapid alternative for ATS detection using DMS-MS/MS, which provides an orthogonal separation mechanism to mass spectrometry in the gas phase. [3]

2.2.1 Key Features and Advantages
  • Rapid Analysis: Significantly reduced analysis time (1.1 minutes per sample). [3]
  • Minimal Sample Prep: Can analyze urine samples without pretreatment. [3]
  • Orthogonal Separation: Separates ions based on mobility differences in low and high electric fields, an alternative to liquid chromatography. [3]
2.2.2 Optimized DMS-MS/MS Parameters
  • Carrier Gas: Helium with methanol modifier. This combination showed significant improvements in both separation and sensitivity. [3]
  • Separation Voltage & Compensation Voltage: Optimized for each ATS.
  • DMS Temperature: Optimized for resolution.
  • MS Interface: Tandem mass spectrometry with Multiple Reaction Monitoring (MRM) for specificity.

The logical workflow for method development and analysis is outlined below.

Results and Data Analysis

Performance Characteristics of SPME-GC-MS Method

The SPME-GC-MS method was validated for parameters including linearity, limit of detection (LOD), and limit of quantification (LOQ). [2]

Table 1: Validation data for the SPME-GC-MS analysis of stimulant drugs in urine. [2]

Analyte Linear Range (ng mL⁻¹) LOD (ng mL⁻¹) LOQ (ng mL⁻¹) Within-run/Between-run Precision (% RSD)
Amphetamine-type Stimulants 50 - 2000 5 - 25 25 - 100 < 15%
Synthetic Cathinones 50 - 2000 5 - 25 25 - 100 < 15%
Performance Characteristics of DMS-MS/MS Method

The DMS-MS/MS method demonstrated high sensitivity and a broad linear range for ATS. [3]

Table 2: Validation data for the modifier-assisted DMS-MS/MS analysis of ATS in urine. [3]

Parameter Result
Linear Range 5 - 5000 ng mL⁻¹ (three orders of magnitude)
Limit of Detection (LOD) 1.1 - 2.7 ng mL⁻¹
Precision < 15%
Accuracy (Quality Controls) 87.6 - 113.7%
Analysis Time 1.1 minutes

Discussion

Method Comparison and Application

The described protocols offer distinct advantages for different laboratory needs. The SPME-GC-MS method provides a robust, solvent-efficient, and clean extraction technique suitable for laboratories where GC-MS is the standard platform. The use of SPME minimizes solvent waste and reduces sample preparation time. [2] In contrast, the DMS-MS/MS method offers unparalleled speed for high-throughput scenarios, with analysis times of just over one minute. Its ability to analyze samples with minimal pretreatment makes it exceptionally useful for rapid screening. [3]

For the specific detection of This compound, its status as an isomer of methamphetamine necessitates analytical techniques with high specificity, such as GC-MS or MS/MS, to distinguish it from other substituted amphetamines. The methodologies outlined here are directly applicable for this purpose.

Troubleshooting and Best Practices
  • SPME Fiber Care: To ensure reproducibility and longevity, SPME fibers should be conditioned according to manufacturer specifications and stored in a clean, dry environment.
  • Carrier Gas Purity in DMS: The performance of DMS-MS/MS is highly dependent on the purity and consistency of the modifier-containing carrier gas. Ensure a high-quality supply and stable mixing system.
  • Matrix Effects: Always use matrix-matched calibration standards and deuterated internal standards to compensate for potential ionization suppression or enhancement in mass spectrometric detection. [2] [3]
  • Specificity for this compound: When developing a method for this compound, ensure sufficient chromatographic or mobility resolution from other ATS, particularly its isomers.

Conclusion

The application of SPME-GC-MS and modifier-assisted DMS-MS/MS provides powerful, complementary approaches for the sensitive and reliable detection of amphetamine-type stimulants like this compound in biological samples. The SPME protocol aligns with the principles of green analytical chemistry by reducing organic solvent use, while the DMS protocol offers a path for ultra-fast analysis. These detailed protocols should equip researchers and forensic scientists with the necessary information to implement these methods in their laboratories for the accurate identification and quantification of ATS.

References

Ortetamine salt formation and purification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Information for Ortetamine

The table below summarizes the basic chemical data for this compound found in the search results.

Property Description
IUPAC Name (±)-1-(2-methylphenyl)propan-2-amine [1]
Other Names This compound, 2-Methylamphetamine, O-Tolylaminopropane [1]
Molecular Formula C10H15N [1]
Molar Mass 149.237 g·mol⁻¹ [1]
Chemical Structure (Image source: Wikipedia [1])
Legal Status (US) Schedule II (isomer of methamphetamine) [1]

General Principles for Salt Formation & Purification

For psychoactive amines like this compound, salt formation is a standard process to improve the compound's stability, crystallinity, and handling properties. The following workflow outlines the logical steps from freebase to purified salt.

G Start Freebase this compound AcidSelection Acid Selection Start->AcidSelection Reaction Salt Formation Reaction AcidSelection->Reaction e.g., HCl, H₂SO₄ Isolation Crude Salt Isolation Reaction->Isolation Precipitation/Crystallization Purification Purification Isolation->Purification Analysis Purity Analysis Purification->Analysis Confirm purity End Purified this compound Salt Analysis->End

Key Experimental Considerations

Based on general organic chemistry practices, here are the critical aspects you would need to address in your protocol [2]:

  • Acid Selection: The choice of acid (e.g., hydrochloric, sulfuric, phosphoric) determines the final salt's properties. Selection is typically based on the desired solubility, crystallinity, and stability.
  • Solvent System: The reaction solvent must dissolve both the freebase and the acid. A common strategy is to use a warm alcohol (like ethanol or isopropanol) or a mixture of acetone and water to facilitate the reaction and subsequent crystallization.
  • Purification Techniques: The most common method for purifying a solid salt is recrystallization [2].
    • Principle: The solid salt is dissolved in a minimal volume of hot solvent, then allowed to cool slowly. As solubility decreases, pure crystals form, while impurities remain in the solution.
    • Solvent Choice: The ideal solvent should have high solubility for the salt when hot and very low solubility when cold [2].
  • Purity Assessment: The purity of the final product must be verified. For solid salts, the primary methods are [2]:
    • Melting Point: A pure compound will have a sharp, characteristic melting point. Impurities typically cause melting point depression and a broader melting range [2].
    • Chromatography: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can separate and identify the target compound from any impurities [2].

References

optimizing Ortetamine reductive amination yield

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Reductive Amination

Here are common issues and solutions based on current research.

Problem Category Specific Issue Possible Causes & Solutions

| Low Conversion / Yield | Low conversion of carbonyl compound | • Cause: Unfavorable reaction equilibrium. • Solution: Use molecular sieves or distil to remove water; shift equilibrium toward imine formation [1]. | | | Poor yield of target amine | • Cause: Incompatible pH or reductant [1] [2]. • Solution: For NaBH3CN, use mildly acidic conditions (pH 4-5); favors iminium ion reduction [2]. | | Selectivity Issues | Over-alkylation (formation of tertiary amines) | • Cause: Excess aldehyde/ketone or over-reaction. • Solution: For primary amines, use ammonia in large excess; for difficult substrates, consider NaH2PO2 for high chemoselectivity [3]. | | | Reduction of other functional groups | • Cause: Overly reactive reducing agent. • Solution: NaH2PO2 tolerates NO2, CN, C=C, OBn groups; STAB is mild for imines in presence of esters, olefins [4] [3]. | | Product Purity & Isolation | Difficult purification, mixed products | • Cause: In-situ deprotection or salt formation. • Solution: Use N-Boc-N-methylamine with Me2SiHCl; product isolates as insoluble HCl salt for simple filtration [5]. | | | Catalyst deactivation | • Cause: Amine substrate/product poisoning catalyst. • Solution: Ensure proper pre-treatment; e.g., Pd/C catalysts require pre-reduction at 400°C under H2 for active zero-valent sites [6]. |

Detailed Experimental Protocols

Protocol 1: Secondary N-Methylamines via Me₂SiHCl [5]

This one-pot method simplifies purification by yielding hydrochloride salts.

  • Reaction Setup: In a flame-dried flask, mix the aldehyde (1.0 equiv) and N-Boc-N-methylamine (1.2 equiv) in an inert solvent like DCE.
  • Reduction: Add Me₂SiHCl (1.5 equiv) slowly at room temperature. The reaction generates HCl in situ for Boc deprotection.
  • Reaction Monitoring: Stir until TLC/NMR shows complete consumption of the aldehyde.
  • Work-up & Isolation: Pour the mixture into cold ether. The secondary N-methylamine HCl salt precipitates. Collect by filtration and wash with cold ether.
Protocol 2: Catalyst-Free Method using NaH₂PO₂ [3]

This sustainable method uses a non-toxic, selective reductant.

  • Reaction Setup: In a sealed tube, mix carbonyl compound (1.0 equiv), amine (1.25 equiv), and NaH₂PO₂ (0.5 equiv) neat (solvent-free).
  • Optimized Conditions: For challenging substrates, use a 1:1 mixture of KH₂PO₂ and H₃PO₂ and heat to 110°C for extended time [3].
  • Reaction Monitoring: Heat mixture at 110-130°C for 4-24 hours, monitoring by GC/TLC.
  • Work-up & Isolation: After reaction, dilute with water and extract with ethyl acetate. The main waste is aqueous phosphate [3].

Advanced & Sustainable Techniques

Electrochemical Reductive Amination (ERA) [7]

Electrochemistry replaces stoichiometric reductants, aligning with Green Chemistry principles.

  • Optimized System: Use graphite cathode, aluminum anode, and Bu₄NPF₆ electrolyte in a recoverable MeCN:H₂O azeotrope solvent [7].
  • Procedure: Mix carbonyl compound and amine in solvent, pass 3 F mol⁻¹ charge at constant current (e.g., 20 mA). Isolate product after reaction [7].
Novel Catalysts and Systems [8]

Emergent catalysts offer milder conditions and higher selectivity:

  • Frustrated Lewis Pairs (FLPs): e.g., B(C₆F₅)₃ with a bulky phosphine, activate H₂ for reduction under mild conditions [8].
  • p-Block Element Catalysts: Low-cost, low-toxicity catalysts based on boron, aluminum [8].
  • Flow Chemistry: Continuous flow systems improve safety, heat/mass transfer, and scalability [8].

Decision Workflow for Reductive Amination

This flowchart summarizes the key decision points when planning a reductive amination, helping you select the most appropriate method.

ReductiveAminationWorkflow Reductive Amination Method Selection Start Plan Reductive Amination Q1 Sensitive functional groups present? (e.g., NO₂, CN, C=C) Start->Q1 Q2 Targeting a secondary N-methylamine? Q1->Q2 Yes M4 Use Standard Reductants (NaBH₃CN for pH control or STAB for mildness) Q1->M4 No Q3 Prioritizing green chemistry and waste minimization? Q2->Q3 No M2 Use Me₂SiHCl with N-Boc-N-methylamine (One-pot, easy HCl salt isolation) Q2->M2 Yes M1 Use NaH₂PO₂ (Catalyst-free, high chemoselectivity) Q3->M1 No M3 Use Electrochemical Reductive Amination (No stoichiometric reductants) Q3->M3 Yes

Key Considerations for Ortetamine Synthesis

When applying these guides to This compound (2-methylamphetamine) synthesis, remember that reductive amination is ideal for creating the amine moiety from a ketone precursor [1] [2]. However, this reaction cannot be used to form bonds between nitrogen and aromatic rings directly [2].

References

troubleshooting Ortetamine synthesis impurities

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nitrosamine Impurities (NDSRIs)

Nitrosamine Drug Substance-Related Impurities (NDSRIs) are a critical concern for regulatory bodies like the FDA. They can form during API synthesis or from drug product degradation when secondary or tertiary amines react with nitrosating agents [1].

The table below summarizes the key regulatory deadlines you need to know.

Deadline Key Regulatory Focus Required Actions for Manufacturers
August 1, 2025 NDSRI Compliance (Updated Deadline) [2] [3] Submit detailed progress reports (risk assessments, testing data, mitigation steps, timelines) in annual reports, instead of full implementation plans [2] [3].
November 16, 2025 Leachable Nitrosamines in Infusion Bags [4] [5] Complete risk assessment and testing of 3 representative batches for drugs in infusion bags; submit data to the FDA [4] [5].

Analytical Methodologies for Detection and Control

Adhering to regulatory guidelines requires robust, sensitive, and validated analytical methods. The following workflow outlines a general strategy for nitrosamine impurity control, which can be adapted for your specific compounds.

G Nitrosamine Impurity Control Workflow Start Start: Risk Assessment Step1 Identify vulnerable amines & potential nitrosating agents Start->Step1 Step2 Develop/Validate Analytical Method (LC-MS/MS, GC-MS/MS) Step1->Step2 Step3 Conformatory Testing on Product Batches Step2->Step3 Step4 Are NDSRIs below AI limits? Step3->Step4 Step5 Implement Mitigation (Process Optimization, Inhibitors) Step4->Step5 No Step6 Establish Continuous Monitoring Program Step4->Step6 Yes Step5->Step2 Re-test End Ongoing Compliance Step6->End

Key technical considerations for this workflow include:

  • Method Validation: The FDA expects validated methods demonstrating specificity, accuracy, precision, and linearity. Detection limits must be significantly below the Acceptable Intake (AI) threshold, typically at 30% of the AI or lower [2].
  • Advanced Instrumentation: The most reliable techniques involve Liquid Chromatography or Gas Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS). These are essential for achieving the required sensitivity and selectivity [2] [1].
  • Root Cause Analysis: If NDSRIs are detected, you must perform a thorough investigation into the root cause, covering formation mechanisms, raw material quality, and processing conditions [2].

Frequently Asked Questions (FAQs) on NDSRIs

Q1: What is the current FDA position on the August 2025 deadline for NDSRIs? The FDA has provided some flexibility. While the August 1, 2025, deadline stands, the agency now accepts detailed progress reports in annual reports instead of requiring full implementation of changes. This acknowledges that some mitigation strategies, like reformulation, are complex and time-consuming [2] [3].

Q2: Are there any new or emerging sources of nitrosamine impurities? Yes. The FDA has recently highlighted an issue with leachable nitrosamines like N-nitroso-dibutylamine (NDBA) from infusion bags. The overwraps or label printing inks are suspected sources. Manufacturers of such products have a specific deadline of November 16, 2025, to conduct risk assessments and perform testing [4] [5].

Q3: What is the general mechanism for N-nitrosamine formation? Formation requires two components: a secondary or tertiary amine and a nitrosating agent (e.g., nitrites), typically in an acidic environment. The nitrosating agent attacks the amine nitrogen to form the N-nitroso compound [1].

Suggested Next Steps for Your Research

Given the lack of specific data on Ortetamine, here are paths to find the detailed information you need:

  • Refine Your Search: Try searching specifically for the CAS Number 5580-32-5 in conjunction with terms like "degradant," "HPLC method," or "forced degradation study" in scientific databases.
  • Consult Specialized Literature: Use platforms like SciFinder or Reaxys, which are designed for deep chemical and pharmaceutical research, to find journal articles or patents detailing this compound synthesis.
  • Engage with Experts: Consider contacting the manufacturers or suppliers listed in the chemical databases [6] [7], as they may provide technical dossiers or application notes.

References

improving Ortetamine detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most sensitive detection techniques available? Modern sensor technologies offer high sensitivity for detecting amphetamine-type substances. The table below summarizes key techniques and their characteristics.

  • Q2: How can I reduce false positives in rapid screening? A sequential analysis strategy is highly effective. It uses a single sample preparation for both rapid ambient mass spectrometry screening and confirmatory LC-MS analysis, significantly reducing false positives from matrix effects or isobaric compounds [1].

  • Q3: What are common sources of interference? Common interferents include:

    • Matrix effects from complex samples like biofluids, which can cause ion suppression [1].
    • Chemical interferents, such as compounds with chemical reactivity or metal impurities in assay reagents [2].
    • Autofluorescence from compounds can interfere with fluorescence-based assays [2].
    • Isomers and isobars that share the same mass-to-charge ratio and similar fragmentation patterns as the target analyte [1].

Troubleshooting Guides

Guide 1: Choosing a Detection Technology

Selecting the right method depends on your requirements for sensitivity, speed, and portability.

Technology Typical Principle Key Advantages Considerations
Fluorescent Sensors [3] Signal change upon target binding High sensitivity, adaptable to HTS formats [2] Susceptible to autofluorescence interference [2]
Electrochemical Sensors [3] Electrical signal change High potential for portability, cost-effectiveness Can be affected by complex sample matrices
Surface-Enhanced Raman Sensors [3] Enhanced Raman signal on a surface Provides unique molecular fingerprint
Colorimetric Sensors [3] Visible color change Simple readout, potential for low-cost tests
Mass Spectrometry (LC-MS) [1] Mass-to-charge ratio separation High sensitivity & specificity; gold standard for confirmation Requires lengthy separation, more complex operation
Ambient Mass Spectrometry [1] Ionization at ambient conditions Extremely rapid screening, minimal sample prep High matrix effects, potential for false positives
Guide 2: Enhancing Sensitivity and Confirmation

For the highest sensitivity and reliable results, a sequential workflow that combines the speed of screening with the confidence of confirmation is recommended. The following diagram illustrates this integrated approach.

Start Start: Single SPME Sample Step1 Non-exhaustive Microdesorption (Small solvent volume) Start->Step1 Step2 Rapid Screening via Ambient MS (e.g., CBS-MS) Step1->Step2 Decision Sample Suspect? Step2->Decision Step3 Exhaustive Desorption from same SPME device Decision->Step3 Yes End Confirmed Result Decision->End No Step4 Confirmatory Analysis via LC-MS Step3->Step4 Step4->End

Workflow Description:

  • Sample Preparation: A single Solid-Phase Microextraction (SPME) device is used to extract and enrich the analyte from the sample, while also cleaning up larger matrix components [1].
  • Rapid Screening: A small volume of solvent is used for a non-exhaustive microdesorption. This concentrates the analyte into a small volume, enhancing sensitivity for the subsequent rapid Ambient MS screening step [1].
  • Decision Point: Based on the screening results, only samples flagged as suspicious proceed to the next step.
  • Confirmation: The same SPME device undergoes a second, exhaustive desorption to release the remaining analytes, which are then analyzed by the gold-standard LC-MS method for definitive confirmation [1].

Key Technical Advantage: This protocol ensures that screening and confirmation are performed on the same original sample extract, saving time and additional reagents while maximizing data reliability [1].

Detailed Experimental Protocol: Sequential CBS-MS and LC-MS Analysis

This protocol is adapted from a 2025 study for anti-doping testing and can be tailored for ortetamine detection [1].

Title: Sequential Analysis for High-Throughput Screening and Confirmation of this compound.

Goal: To detect trace levels of this compound in urine or other biofluids with high sensitivity and minimized false positives.

Key Resources:

  • Reagents: SPME devices with matrix-compatible coating (e.g., high-capacity sorbent in PAN binder), suitable organic solvents (e.g., methanol, acetonitrile).
  • Equipment: Coated Blade Spray (CBS) source for Ambient MS; High-Resolution Mass Spectrometer; Liquid Chromatography system coupled to Mass Spectrometer (LC-MS); automated liquid handler (optional for throughput).

Procedure:

  • SPME Extraction:

    • Immerse the SPME device coating into the sample (e.g., urine).
    • Incubate with agitation for a predetermined time to allow analyte absorption.
    • Rinse the coating briefly with a clean buffer or water to remove residual matrix salts.
  • Step 1: CBS-MS Screening via Microdesorption:

    • Apply a few microliters (e.g., 5-10 µL) of desorption solvent to the SPME coating for a short, controlled time to partially desorb analytes.
    • Note: This non-exhaustive step is key. It leaves a significant amount of analyte in the coating for later confirmation.
    • Use the same solvent droplet for immediate analysis via Coated Blade Spray-MS (CBS-MS).
    • Acquire mass spectra. Flag samples where the signal for this compound exceeds a pre-defined threshold.
  • Step 2: LC-MS Confirmation:

    • For flagged samples, place the same SPME device into a vial containing a larger volume (e.g., 100-200 µL) of a stronger desorption solvent.
    • Agitate vigorously to ensure exhaustive desorption of all remaining analytes from the coating.
    • Inject an aliquot of this solution into the LC-MS system for separation and confirmatory analysis.

Validation: This method is quantitative as the signal in both desorption steps is linearly proportional to the original concentration of the analyte in the sample [1].

References

Core Principles of Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Before troubleshooting, it is crucial to confirm that your analytical method has been validated for its intended use. The International Council for Harmonisation (ICH) Q2 guideline defines the key performance characteristics that must be demonstrated [1] [2].

The table below summarizes these essential validation parameters and their acceptance criteria:

Validation Parameter What It Measures Typical Acceptance Criteria & Methodology
Specificity [1] Ability to measure only the analyte without interference from other components. Baseline separation (Resolution ≥1.5) from impurities, degradants, and matrix components [1] [3].
Linearity [1] [2] Direct, proportional relationship between analyte concentration and instrument response. A minimum of 5 concentration levels. Correlation coefficient (R²) typically >0.99 for the working range [2].
Accuracy [1] [2] Closeness of test results to the true value. Mean recovery of 98-102% for the assay over the range (e.g., 80-120% of target concentration). Assess with a minimum of 9 determinations over 3 levels [1] [2].
Precision [1] [2] The degree of scatter in results under prescribed conditions.
∟ Repeatability Precision under the same conditions over a short time. RSD ≤ 1-2% for a minimum of 6 determinations at 100% concentration [1] [2].
∟ Intermediate Precision Variations within the same lab (different days, analysts, equipment). RSD for results from different conditions should be comparable to repeatability RSD [1] [2].
Range [1] [2] The interval between upper and lower concentrations with suitable accuracy, precision, and linearity. For assay: 80-120% of test concentration. For impurities: from quantitation limit to 120% of specification [2].
Quantitation Limit (QL) [1] [2] The lowest amount that can be quantified with accuracy and precision. Signal-to-Noise ratio ≥10:1; or QL = (10 × σ)/S, where σ is SD of response and S is slope of calibration curve [2].
Detection Limit (DL) [1] [2] The lowest amount that can be detected, but not necessarily quantified. Signal-to-Noise ratio ≥3:1; or DL = (3 × σ)/S [2].
Robustness [1] Reliability of analysis despite deliberate, small variations in method parameters. The method should remain unaffected by small changes (e.g., mobile phase pH, temperature, flow rate).

Analytical Method Protocol for Amphetamine-Type Stimulants

Since a specific method for ortetamine was not found, the following is a validated protocol for the simultaneous determination of methamphetamine (MA) and 3,4-methylenedioxy-N-methamphetamine (MDMA) in blood using HPLC-MS/MS [4]. This serves as an excellent template, as this compound is a structurally similar amphetamine-type stimulant.

1. Sample Preparation [4]

  • Internal Standard: Use deuterated analogs (e.g., methamphetamine-d5) if available for this compound.
  • Extraction: To 2 mL of sample (e.g., blood, plasma), add 250 µL of internal standard solution. Vortex for 15 minutes and centrifuge.
  • Clean-up: Use a C18 solid-phase extraction (SPE) column.
    • Activate column with 1 mL methanol, 1 mL water, and 1 mL phosphate buffer (pH=6).
    • Load 1 mL of the prepared sample supernatant.
    • Wash with 5 mL of a water/acetone (20:80, v/v) solution.
    • Elute analytes with 1 mL methanol.
  • Reconstitution: Evaporate the eluent and reconstitute the residue in 500 µL of methanol. Filter through a 0.45 µm filter before analysis.

2. HPLC-MS/MS Conditions [4]

  • HPLC System: Agilent 1290 Infinity (or equivalent).
  • Column: Agilent Eclipse Plus C18 RRHD, 2.1 × 50 mm, 1.8 µm.
  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile.
  • Gradient:
    • Initial: 80% B
    • 1.0 min: 80% B
    • 2.2 min: 100% B
    • 2.8 min: 80% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS Detection: Triple Quadrupole MS (e.g., Agilent 6490) with Electrospray Ionization (ESI) in positive mode.
  • MS Parameters: Capillary voltage: 4000 V; Gas temperature: 350°C; Gas flow: 11 L/min; Nebulizer: 35 psi.

3. Method Specificity & Detection [4] Specificity is confirmed using Multiple Reaction Monitoring (MRM). For each analyte, one transition is used for quantification and a second for confirmation. The expected performance for analogous compounds is:

  • Linear Range: 1–5000 µg/L for MA; 0.5–500 µg/L for MDMA.
  • Method Detection Limit (MDL): ~0.3 µg/L.
  • Recovery: 85–95%.
  • Precision: RSD < 5.7%.

G start Sample Collection prep Sample Preparation start->prep is Add Internal Standard prep->is extr Solid-Phase Extraction (C18) is->extr inst HPLC-MS/MS Analysis extr->inst Reconstitute in Solvent id MRM Detection & Data Analysis inst->id result Validated Result id->result

Troubleshooting Common Validation Issues

Here are answers to frequently asked questions regarding problems during method validation and development.

Q1: My method lacks specificity. What can I do?

  • Problem: Co-elution of peaks leads to inaccurate measurement of the analyte [1].
  • Solution:
    • Modify Chromatography: Adjust the mobile phase composition (pH, organic solvent ratio), gradient profile, or column temperature. Consider using a different column chemistry (e.g., HILIC, phenyl-hexyl) [1].
    • Leverage MS Detection: Use MRM mode on a triple quadrupole MS for superior specificity. The combination of retention time and unique precursor-to-product ion transitions reliably identifies the analyte [4].
    • Apply Orthogonal Methods: If one analytical procedure lacks specificity, it can be compensated for by one or more other supporting analytical procedures [1]. Consider techniques like ion mobility spectrometry (IMS) which can separate isobaric and isomeric compounds that LC alone cannot [5].

Q2: How can I improve the sensitivity (LOD/LOQ) of my method?

  • Problem: The analyte signal is too weak for low-level detection or quantification [2].
  • Solution:
    • Optimize Sample Prep: Use an extraction technique that enriches the analyte and cleans the matrix. Solid-phase microextraction (SPME) is excellent for enhancing sensitivity and reducing matrix effects [6].
    • Reduce Desorption Volume: In your sample preparation, using a smaller volume of solvent to desorb the analyte from the extraction phase increases its concentration, leading to a stronger signal [6].
    • Tune MS Parameters: Optimize MS source parameters (capillary voltage, gas temperature) and MRM transitions for maximum signal intensity [4].

Q3: My method is not robust. What parameters should I investigate?

  • Problem: Small, deliberate variations in method parameters cause significant changes in the analytical results [1].
  • Solution: Robustness should be evaluated during method development. Systematically test the impact of variations in:
    • Mobile Phase: pH (±0.2 units), composition (±2-5% absolute)
    • Chromatographic: Column temperature (±2-5°C), flow rate (±10%)
    • Sample Stability: Evaluate analyte stability in solution under various storage conditions (e.g., room temperature, refrigerated) [1].

Q4: What are the most common mistakes in method validation?

  • Answer: According to industry experts, the top mistakes are [7]:
    • Insufficient Method Optimization: Rushing to validation before fully understanding and optimizing the method leads to failures later.
    • Ignoring Physicochemical Properties: Not considering the analyte's stability (e.g., light, heat, pH sensitivity) during validation design.
    • "Cookie-Cutter" Approach: Applying the same validation plan to every method without considering the unique properties of the molecule or its intended use (e.g., release testing vs. impurity profiling).

References

reducing side reactions in Ortetamine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

General Strategies for Amine Synthesis

In the absence of specific data for Ortetamine, the following table outlines general side reactions common in amine synthesis and their mitigation strategies, which may be applicable by analogy [1].

Side Reaction Cause Consequence Mitigation Strategy
Racemization Base-catalyzed formation of oxazolone or enolate intermediates during activation. Loss of chiral integrity; mixture of stereoisomers. Use racemization-suppressing additives (e.g., HOBt, HOAt); avoid strong bases; couple at lower temperatures [1].
Over-Reduction / Side Product Formation Harsh reductive conditions; impure starting materials; incorrect stoichiometry. Reduced yield and purity; difficult purification. Optimize reaction time, temperature, and reducing agent stoichiometry; use high-purity precursors; employ mild reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) [2].
Diketopiperazine Formation Intramolecular cyclization at the dipeptide stage (not directly applicable but illustrative of cyclization risks). Formation of a cyclic diketopiperazine, terminating chain growth. Avoid the dipeptide intermediate by coupling the second and third amino acids as a single unit; use sterically hindered resins [1].

Suggested Experimental Approach

Given the information gap, a systematic and data-driven experimental approach is recommended to develop a robust synthesis.

  • Control and Monitor: Start with the known reductive amination route [2]. Use TLC and LC-MS to monitor reaction progress in real-time and identify when side products form.
  • Systematically Optimize: Treat the initial procedure as a baseline and vary one parameter at a time (e.g., solvent, temperature, stoichiometry of the reducing agent, and addition rate of reactants).
  • Characterize and Identify: Isolate and fully characterize (e.g., NMR, HR-MS) any byproducts. Knowing the structure of side products is the key to understanding and preventing their formation [3] [4].
  • Consult Broader Literature: Investigate synthetic protocols for structurally similar amphetamine derivatives. The strategies used to suppress their common side reactions can often be applied to this compound.

The diagram below outlines this recommended troubleshooting workflow.

Start Start: Baseline Synthesis (Reductive Amination) Step1 Monitor Reaction (TLC, LC-MS) Start->Step1 Step2 Identify & Characterize Side Products (NMR, HR-MS) Step1->Step2 Step3 Hypothesize Cause of Major Side Reaction Step2->Step3 Step4 Implement Mitigation Strategy Step3->Step4 Step5 Evaluate New Protocol (Higher Yield/Purity?) Step4->Step5 Step5->Step3 No End Robust Synthesis Achieved Step5->End Yes

References

Ortetamine storage and stability conditions

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Ortetamine

This compound (also known as 2-methylamphetamine) is a stimulant drug of the amphetamine class [1]. Its known chemical and legal statuses are summarized below.

Property Description
IUPAC Name (±)-1-(2-methylphenyl)propan-2-amine [1]
Molecular Formula C₁₀H₁₅N [1]
Molar Mass 149.237 g·mol⁻¹ [1]
Legal Status (US) Schedule II (as an isomer of Methamphetamine) [1]

Framework for Stability Testing of Drug Substances

While specific data for this compound is unavailable, standard stability testing protocols for drug substances are well-established. You would need to conduct studies to determine the conditions under which this compound remains chemically stable [2] [3].

The table below outlines the standard types of stability studies required for a new drug substance, which you can use as a guide for this compound [3].

Study Type Purpose Standard Storage Conditions
Long-Term/Real-Time To establish the shelf life under recommended storage conditions. e.g., 25°C ± 2°C / 60% RH ± 5% RH [3]
Accelerated To assess the rate of degradation under exaggerated conditions and support initial shelf life. e.g., 40°C ± 2°C / 75% RH ± 5% RH [3]
Intermediate To bridge long-term and accelerated data if accelerated results show significant change. e.g., 30°C ± 2°C / 65% RH ± 5% RH [3]
Photostability To evaluate the drug's sensitivity to light. As per ICH Guideline Q1B [3]

These studies must be conducted according to FDA/ICH guidelines and cGMP requirements, using validated, stability-indicating assay methods [3]. The drug substance should be stored in its intended market container-closure system during testing [3].

Proposed Stability Workflow

The following diagram outlines a high-level workflow for conducting and evaluating stability studies for a drug substance like this compound. This process ensures that shelf life and storage recommendations are data-driven and compliant with regulations.

References

extraction and purification of Ortetamine from reaction mixture

Author: Smolecule Technical Support Team. Date: February 2026

Critical Legal & Safety Notice for Researchers

Ortetamine (2-methylamphetamine) is a controlled substance with strict regulations. You must be aware of the following before considering any experimental work [1]:

  • United States: Classified as a Schedule II controlled substance because it is an isomer of methamphetamine.
  • United Kingdom: Classified as a Class A drug.
  • Germany: Restricted to industrial and scientific use only under the NpSG law.
  • Sweden: Listed as a narcotic substance.

Compliance Imperative: Any handling, extraction, or purification of this compound is subject to these regulations. Researchers must obtain all necessary permits and licenses from their local and national authorities before proceeding. This typically requires working within a licensed, secure facility.


Analytical Methods for Amphetamine-Type Compounds

While specific protocols for this compound purification are not detailed in the available literature, the following established High-Performance Liquid Chromatography (HPLC) methods for related compounds can serve as a technical reference for method development. Note: These methods would be used for analytical quantification and quality control of a purified sample, not for large-scale purification.

Table 1: Reference HPLC Methods for Analysis
Analyte(s) Column Mobile Phase Flow Rate Detection Key Application Note
Methamphetamine [2] Spherisorb ODS2 C18 (200 mm × 4.6 mm, 5 µm) 0.25% Methanol/Triethylamine aqueous solution (20:80), pH 3.1 (with glacial acetic acid) 1.0 mL/min UV at 260 nm Developed for trace analysis on adsorbent materials (gauze).
Methamphetamine & Propranolol [3] XTerra RP18 (150 mm × 4.6 mm, 5 µm) 50 mM Pyrrolidine (pH 11.5) - Acetonitrile (50:50, v/v) 1.0 mL/min UV at 214 nm Example of a high-pH method suitable for basic drugs; uses a silica-stable column.

Troubleshooting Common HPLC Issues

The following guide addresses problems that may arise during analytical method development and validation.

Table 2: HPLC Troubleshooting Guide
Problem Possible Causes Suggested Solutions

| Retention Time Drift | - Mobile phase evaporation (especially volatile solvents/buffers like TFA, formic acid) [4]

  • Column temperature fluctuations [4]
  • Column not equilibrated | - Ensure eluent reservoirs are tightly sealed [4].
  • Use a column heater for stable temperature control.
  • Allow sufficient time for column equilibration, making multiple "priming" injections if needed [4]. | | Peak Tailing | - Secondary interactions with active silanol groups on the silica column [4]
  • Inappropriate mobile phase pH | - Use a high-quality column with high purity, low-metal-content silica and endcapping [4].
  • Consider adding a competing base like triethylamine to the mobile phase [2]. | | Low Recovery / Poor Precision | - Sample adsorption to vials/filters [2]
  • Incomplete extraction from the sample matrix | - Use low-adsorption/silanized vials and compatible filter membranes.
  • Optimize the sample preparation technique (e.g., sonication time, solvent type) for your specific reaction mixture [5]. | | Irreproducible Results | - Small, undetected eluent leaks [4]
  • Pump malfunction or inaccurate flow | - Check all fittings and connections for micro-leaks using absorbent paper [4].
  • Verify pump flow rate accuracy with a calibrated flow meter or graduated cylinder [4]. |

Experimental Workflow for Method Development

For developing a purification process, a standard approach involves scaling up from an analytical method. The following diagram outlines the logical workflow for this development.

Start Start: Analyze Crude Mixture DevAnalytical Develop Analytical HPLC Method Start->DevAnalytical OptConditions Optimize Chromatographic Conditions DevAnalytical->OptConditions ScalePrep Scale-Up to Preparative HPLC OptConditions->ScalePrep CollectFraction Collect & Analyze Fractions ScalePrep->CollectFraction FinalPure Final Purified Product CollectFraction->FinalPure

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store and handle the crude reaction mixture containing this compound? A1: Store the mixture in a tightly sealed, labeled container in a secure, refrigerated environment as required by your controlled substance license. For analytical samples, prepare solutions in the mobile phase or a compatible solvent and use low-adsorption vials to prevent compound loss on container walls [2].

Q2: How can I improve the separation resolution of this compound from close-eluting impurities? A2: Fine-tune the mobile phase by making small, systematic changes to the pH or the organic-to-aqueous buffer ratio. Adjusting the pH can significantly alter the ionization state and retention of ionizable compounds [3]. Using a column with different selectivity (e.g., C8, phenyl, or pentafluorophenyl) can also be effective.

Q3: My purification yield is low. Where are the most common points of loss? A3: Losses can occur during multiple stages:

  • Sample Preparation: Inefficient extraction from the reaction matrix or adsorption to filters/vials [2].
  • Chromatography: Poor recovery from the column due to strong, irreversible adsorption.
  • Fraction Handling: Loss during solvent evaporation or transfer steps. A mass balance analysis at each stage can help identify the primary source of loss.

References

Chiral Separation Techniques: HPLC and CE

Author: Smolecule Technical Support Team. Date: February 2026

For researchers facing the challenge of separating enantiomers such as those of ortetamine, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful and complementary techniques [1]. The choice between them often depends on the required resolution, analysis time, and available instrumentation.

The table below summarizes the core characteristics of these methods for direct enantiomeric separation.

Feature High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Separation Principle Differential interactions with a Chiral Stationary Phase (CSP) [2] [1]. Differential migration of charged enantiomers complexed with a chiral selector in the background electrolyte [3] [1].
Typical Chiral Selectors Polysaccharide-based (cellulose/amylose) CSPs [3] [2]. Cyclodextrins (e.g., acetyl-β-CD, carboxymethyl-β-CD) [3].
Key Advantage Excellent resolution, high sensitivity, broad applicability [1]. Very high separation efficiency, minimal reagent consumption, rapid method development [1].
Analysis Time Can be optimized for high-throughput and fast separations [2]. Inherently fast analysis times due to high efficiency [1].
Method Development Focus Selecting the right CSP and optimizing mobile phase composition [2]. Selecting the right chiral selector and optimizing BGE pH and composition [3].

Detailed Experimental Protocols

Here are detailed, step-by-step methodologies for implementing CE and HPLC based on current research for ketamine derivatives, which can be directly adapted for ortho-ortetamine [3].

Protocol 1: Capillary Electrophoresis (CE) with UV Detection

This protocol is adapted from a recent study successfully separating novel ketamine derivatives [3].

  • Step 1: Background Electrolyte (BGE) Preparation Prepare a 10 mM disodium hydrogen phosphate solution. Dissolve 2% (w/v) of your selected chiral selector (e.g., acetyl-β-cyclodextrin or carboxymethyl-β-cyclodextrin) in this solution. Use an ultrasonic bath for a few minutes to aid dissolution. Adjust the pH of the final BGE to 2.5 using diluted phosphoric acid. Finally, filter the solution through a 0.45 µm membrane filter [3].

  • Step 2: Sample Preparation Dissolve the racemic this compound sample in analytical-grade water to a concentration of approximately 1 mg/mL [3].

  • Step 3: Instrumental Parameters

    • Capillary: Fused silica, 50 µm inner diameter, total length 68.5 cm, effective length 60 cm.
    • Detection: Single-wavelength UV at 210 nm.
    • Voltage: 25 kV (cathode at detection side).
    • Temperature: 25 °C.
    • Injection: Hydrodynamic, 10 mbar for 5 seconds [3].
Protocol 2: HPLC with UV and Optical Rotation Detection (ORD)

This protocol uses polysaccharide-based columns, which are the gold standard for chiral HPLC [2].

  • Step 1: Column Selection Select a polysaccharide-based Chiral Stationary Phase (CSP). Common choices include columns containing cellulose- or amylose-based selectors (e.g., Chiralpak AD-3, Lux i-Cellulose-5, Lux i-Amylose-1) [3] [4].

  • Step 2: Mobile Phase and Elution The specific mobile phase must be optimized for this compound. A typical starting point for normal-phase conditions is a mixture of n-hexane and alcohol (e.g., ethanol or isopropanol), often with a small percentage of a basic additive like 0.1% ammonium hydroxide [4]. The use of an Optical Rotation Detector (ORD) in line with the UV detector is highly recommended to unambiguously determine the enantiomer elution order by identifying which peak is levo- (-) or dextro- (+)-rotating [3].

  • Step 3: Sample Injection A typical injection volume is 2 µL of the 1 mg/mL sample solution [4].

Troubleshooting Common Experimental Issues

The table below addresses common problems, their likely causes, and potential solutions.

Problem Potential Causes Troubleshooting Steps
No Separation (CE) Incompatible chiral selector or incorrect pH. Screen other cyclodextrins (e.g., sulfated-β-CD). Adjust BGE pH to alter analyte charge and selector interaction [3] [1].
No Separation (HPLC) Incompatible Chiral Stationary Phase (CSP). The CSP is critical. Screen different polysaccharide-based columns (cellulose vs. amylose). Systematically vary alcohol type/percentage in mobile phase [3] [2].

| Poor Peak Shape | - Non-ideal mobile phase pH (HPLC).

  • Sample adsorption to capillary wall (CE). | - Add alkaline (e.g., ammonia) or acidic additives to mobile phase [4].
  • Ensure BGE pH of 2.5 to protonate capillary silanols. Use a phosphate buffer [3]. | | Low Sensitivity | - Low analyte concentration.
  • Suboptimal detection wavelength. | - Pre-concentrate sample via Solid-Phase Microextraction (SPME) [5].
  • Perform a UV scan to determine (\lambda_{\text{max}}) for your compound. |

Experimental Workflow Diagrams

The following diagrams outline the core decision-making paths for implementing and troubleshooting these chiral separation methods.

CE_Workflow Start Start CE Enantioseparation Step1 Prepare BGE with 2% Chiral Selector (pH 2.5 Phosphate Buffer) Start->Step1 Step2 Run Initial Analysis Step1->Step2 Step3 Baseline Separation Achieved? Step2->Step3 Step4 Optimize Method (Vary Selector, pH, Voltage) Step3->Step4 No Step5 Proceed with Analysis Step3->Step5 Yes Step4->Step2

Capillary Electrophoresis Method Workflow

HPLC_Workflow Start Start HPLC Enantioseparation Step1 Screen Polysaccharide-Based CSPs (Cellulose/Amylose) Start->Step1 Step2 Run Initial Analysis Step1->Step2 Step3 Baseline Separation Achieved? Step2->Step3 Step4 Optimize Mobile Phase (Alcohol %, Additives) Step3->Step4 No Step5 Confirm Elution Order with ORD Detector Step3->Step5 Yes Step4->Step2 Step6 Proceed with Analysis Step5->Step6

HPLC Method Development Workflow

I hope this technical support content provides a solid foundation for your work on this compound isomer separation.

References

method development for Ortetamine metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the recommended first step in developing a method for Ortetamine metabolite identification? The critical first step is a thorough literature review to understand the compound's structure and predicted metabolic pathways. As a ring-methyl substituted amphetamine, this compound is likely to undergo Phase I (hydroxylation, N-dealkylation) and Phase II (glucuronidation, sulfation) metabolism. Confirming the exact chemical structure and obtaining or synthesizing suspected metabolite reference standards is essential for method validation [1].

  • FAQ 2: My sample preparation recovery for suspected metabolites is low. What could be the cause? Low recovery can stem from several points in the sample preparation workflow [2]:

    • Incomplete Protein Precipitation: Inefficient removal of plasma proteins can lead to analyte binding and loss. Ensure the correct precipitant (e.g., acidic acetonitrile or methanol) and sample-to-solvent ratio are used [2] [3].
    • Suboptimal Solid-Phase Extraction (SPE): Using the wrong SPE sorbent chemistry (e.g., C18 instead of mixed-mode) can fail to retain the analytes. For amphetamine-like compounds and their metabolites, which can be polar and ionic, mixed-mode SPE cartridges (combining reversed-phase and ion-exchange mechanisms) are often most effective [4] [5].
    • Improper pH Adjustment: The ionization state of the analyte dictates its retention on an SPE sorbent. For basic compounds like this compound, conditioning and loading the sample at a pH that ensures the analyte is ionized can significantly improve recovery [5].
  • FAQ 3: I am getting complex and unexpected signals in my LC-HRMS data. How can I determine if they are related to my analyte? Complex signals are common in metabolomics. A single metabolite can generate multiple signals due to [M+H]+/[M+Na]+ adducts, in-source fragmentation, and isotopic peaks [1]. To deconvolute this:

    • Use software tools to group features by retention time and identify potential adducts and fragments.
    • Look for the co-elution of the unexpected signal (e.g., an in-source fragment) with the parent ion peak.
    • Compare the observed mass differences against common neutral losses (e.g., H₂O, NH₃). Suspect signals that do not co-elute or follow logical mass relationships are likely background interference or from a different metabolite [1].
  • FAQ 4: My method lacks sensitivity to detect later-stage metabolites. How can I improve it? To enhance sensitivity for low-concentration metabolites:

    • Sample Preparation: Increase the sample loading volume and use a smaller elution volume during SPE to concentrate the analytes [5].
    • Chromatography: Utilize UPLC with small-particle-size columns (<2 μm) for sharper peaks and higher signal intensity [4].
    • Monitor Secondary Metabolites: Sometimes, a secondary metabolite has a longer detection window. For example, in ketamine assays, monitoring dehydronorketamine provided a broader detection window than the parent drug. A similar strategy could be explored for this compound [4].

Troubleshooting Guides

Issue 1: Poor Chromatographic Separation

Problem: Inadequate separation of this compound from its metabolites or matrix interferences leads to poor quantification and misidentification.

Possible Cause Diagnostic Steps Solution
Suboptimal mobile phase pH Test different volatile buffers (e.g., ammonium formate, ammonium acetate) at pH 3.0, 5.0, and 8.0. Adjust pH to suppress ionization of analytes/silanol groups for better peak shape.
Inadequate gradient program Perform a scouting gradient (e.g., 5-95% organic in 15 min) to determine analyte retention. Optimize the gradient slope and initial/final organic solvent percentage to maximize resolution.
Column Chemistry Mismatch Test different columns (e.g., C18, HILIC, phenyl-hexyl). Select a column that provides the best selectivity for your specific analytes.

The following workflow outlines a systematic approach to resolving chromatographic issues:

G Start Poor Chromatographic Separation Step1 Confirm MS detection is working with a standard Start->Step1 Step2 Adjust Mobile Phase pH Step1->Step2 Step3 Optimize Gradient Program Step2->Step3 If no improvement Step5 Problem Resolved Step2->Step5 If improved Step4 Change Column Chemistry Step3->Step4 If no improvement Step3->Step5 If improved Step4->Step5

Issue 2: Inability to Identify Metabolites from MS/MS Data

Problem: You have high-quality MS/MS spectra but cannot confidently annotate the metabolite structure.

Possible Cause Diagnostic Steps Solution
Fragmentation pathway is unknown/unpredictable Analyze the MS/MS spectrum of the parent drug (this compound) to establish a baseline fragmentation pattern. Use in-silico fragmentation software (e.g., CFM-ID, MS-FINDER) to predict potential structures from the spectrum [1].
Data is of low quality/complex Check if the precursor isolation window was too wide, leading to mixed spectra. Use ion mobility spectrometry (IMS) if available to separate co-eluting isomers before fragmentation [6].
Metabolite is an isomer Compare the experimental retention time and fragmentation pattern to a synthesized analytical standard. If a standard is unavailable, use retention time prediction models or other orthogonal data (e.g., Collisional Cross Section from IMS) to support identification [1].

The following chart guides you through the metabolite identification process:

G Start Unidentified MS/MS Spectrum Step1 Propose potential metabolite structures based on biotransformation rules Start->Step1 Step2 Generate in-silico MS/MS spectra for proposed structures Step1->Step2 Step3 Compare experimental and in-silico spectra Step2->Step3 Step4 Confirm with reference standard Step3->Step4 Good match Fail Re-evaluate proposed structure or consider isomeric form Step3->Fail Poor match Success Metabolite Identified Step4->Success Fail->Step1


Best Practices for Key Experiments

Sample Preparation via Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is adapted from general SPE guides and methods used for analogous compounds like ketamine [4] [5].

Principle: Mixed-mode SPE (e.g., combining C8 and cation-exchange phases) is ideal for basic drugs and their metabolites. It retains analytes based on both hydrophobicity and ionic interaction, allowing for selective washing and elution [5].

Detailed Protocol:

  • Conditioning: Sequentially pass 2-3 mL of methanol and 2-3 mL of deionized water (or a neutral buffer) through the cartridge. Do not let the sorbent dry out. [5]
  • Loading: Acidify the urine or plasma sample (e.g., with 1% formic acid) to ensure this compound and its basic metabolites are positively charged. Load the sample at a controlled flow rate of ~1 mL/min [5].
  • Washing:
    • Wash 1: Pass 2-3 mL of water or a mild buffer (e.g., 20 mM ammonium acetate) to remove salts and polar impurities.
    • Wash 2: Pass 2-3 mL of methanol to remove non-polar interferences that are retained only by reversed-phase mechanisms. The ionic bond retains the basic analytes.
  • Elution: Elute the basic analytes using 2-3 mL of an organic solvent (e.g., methanol or acetonitrile) containing 2-5% ammonium hydroxide. The alkaline condition neutralizes the analyte's charge, disrupting the ionic bond [5].
  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase solvent for LC-MS analysis.
Instrumental Analysis: UPLC-HRMS/MS for Metabolite Profiling

This method is based on highly sensitive techniques used in forensic and doping control analysis [4] [7].

Principle: Ultra-Performance Liquid Chromatography (UPLC) provides high-resolution separation, which is coupled to High-Resolution Tandem Mass Spectrometry (HRMS/MS) for accurate mass measurement and structural elucidation.

Detailed Parameters:

Parameter Recommended Setting Alternative / Note
Column C18 (e.g., 100 x 2.1 mm, 1.7 μm) HILIC column for very polar metabolites.
Mobile Phase A Water with 0.1% Formic Acid Use ammonium acetate/formate for negative mode.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Methanol can be substituted.
Gradient 5% B to 95% B over 10-15 minutes Must be optimized for your column and analytes.
Ionization Electrospray Ionization (ESI), positive mode Negative mode for acidic metabolites.
MS Scan Full Scan (m/z 50-1000) at high resolution (e.g., 70,000 FWHM)
MS/MS Data-Dependent Acquisition (DDA) Triggers MS/MS on top N most intense ions.
Collision Energy Stepped (e.g., 20, 35, 50 eV) Generates more comprehensive fragmentation data.

References

Ortetamine vs dextroamphetamine potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Potency Comparison

The core quantitative data for this comparison is summarized in the table below.

Feature Ortetamine (2-Methylamphetamine) Dextroamphetamine
Chemical Structure 1-(2-methylphenyl)propan-2-amine [1] (2S)-1-phenylpropan-2-amine [2] [3]
IUPAC Name (±)-1-(2-methylphenyl)propan-2-amine [1] (2S)-1-phenylpropan-2-amine [3]
Relative Potency Approximately 1/10th (one-tenth) the potency of dextroamphetamine in animal drug discrimination tests [1]. Used as the reference standard (1x potency) in the same assays [1].
Primary Molecular Targets Dopamine Transporter (DAT), Norepinephrine Transporter (NET) [4] (inferred from amphetamine class). Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Vesicular Monoamine Transporter 2 (VMAT2) [4].
Key Mechanism of Action Substrate for DAT, promoting dopamine release via reverse transport [5] [4] (inferred from amphetamine class). Substrate for DAT/NET; increases dopamine release via reverse transport and reuptake inhibition; inhibits VMAT2 and monoamine oxidase (MAO) activity [4].
Legal Status (US) Schedule II (as an isomer of methamphetamine) [1]. Schedule II [6] [7] [8].

Experimental Data & Key Findings

The primary data on the potency difference comes from a 1990 animal study published in Pharmacology, Biochemistry, and Behavior [1].

  • Experimental Objective: To investigate the stimulus properties of ring-methyl amphetamine analogs (2-MA, 3-MA, 4-MA) by assessing how well they substitute for dextroamphetamine in animal drug discrimination tests [1].
  • Core Finding: this compound (2-MA) substituted for dextroamphetamine more closely than its 3- or 4-methyl isomers. However, it did so with only about one-tenth the potency of dextroamphetamine itself [1].

Detailed Experimental Methodology

For researchers seeking to replicate or understand the basis of this comparison, the general methodology of drug discrimination studies is outlined below.

cluster_phase1 Phase 1: Training cluster_phase2 Phase 2: Testing Train Train animals (e.g., rodents) to discriminate a reference drug (Dextroamphetamine) from saline using a behavioral task Stable Establish stable, reliable discrimination performance Train->Stable Administer Administer a test compound (this compound) at various doses Stable->Administer Measure Measure the percentage of 'drug-lever' responses Administer->Measure ED50 Calculate ED₅₀ value: Dose producing 50% drug-lever responses Measure->ED50 End End ED50->End Start Start Start->Train

Workflow Description:

  • Training: Animals are trained to perform one action (e.g., press one lever) after administration of a reference drug (dextroamphetamine), and another action after administration of saline [1].
  • Testing: Once the discrimination is learned, the test compound (This compound) is administered. Researchers observe which lever the animal presses.
  • Data Analysis: The percentage of drug-appropriate responses is recorded for various doses of this compound. The ED₅₀ (Effective Dose 50) is calculated, representing the dose at which the animal responds on the drug-associated lever 50% of the time. Comparing the ED₅₀ of this compound to that of dextroamphetamine provides the measure of relative potency [1].

Mechanistic Insights & Structural Activity Relationship (SAR)

The significant difference in potency can be understood by examining their distinct mechanisms and chemical structures.

cluster_mech Enhanced Dopaminergic Mechanisms(vs. Amphetamine) Amphetamine Amphetamine Core Structure Dextro Dextroamphetamine Amphetamine->Dextro  Dextrorotary (S) isomer  More potent This compound This compound (2-Methylamphetamine) Amphetamine->this compound  Ortho-methyl substitution  Reduces potency VMAT2 Inhibition of VMAT2 Dextro->VMAT2 MAO Inhibition of MAO enzyme Dextro->MAO Net_Effect Net Effect: this compound has ~1/10th the neurochemical potency of Dextroamphetamine DA_Release Increased cytosolic DA for reverse transport VMAT2->DA_Release MAO->DA_Release

Mechanism Description:

  • Dextroamphetamine exhibits a multi-faceted mechanism: it is a substrate for the DAT/NET, inducing reverse transport of dopamine; it also inhibits the vesicular monoamine transporter 2 (VMAT2), which increases cytosolic dopamine available for release, and weakly inhibits monoamine oxidase (MAO), slowing dopamine breakdown [4]. This multi-target action creates a robust increase in extracellular dopamine.
  • This compound, while also a DAT substrate, lacks the extensive VMAT2 and MAO inhibition profile [4]. The critical structural difference is the ortho-methyl group on its phenyl ring. This addition is believed to sterically hinder the molecule's optimal interaction with the dopamine transporter, significantly reducing its efficiency in inducing dopamine release compared to dextroamphetamine [1].

Research Implications

For drug development professionals, the comparison between these two molecules highlights a key structure-activity relationship (SAR):

  • The phenyl ring structure of the amphetamine molecule is highly sensitive to substitution.
  • An ortho-methyl group, as in this compound, is a key structural modifier that significantly reduces psychostimulant potency compared to the unsubstituted dextroamphetamine [1].

This suggests that while the core amphetamine structure is a powerful psychostimulant, strategic substitutions can create partial agonists or lower-efficacy compounds, which may be a valuable strategy for developing treatments with less abuse potential.

References

Ortetamine stimulus properties vs other amphetamines

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Understanding of Ortetamine

This compound (also known as 2-methylamphetamine) is a stimulant of the amphetamine class. The key findings on its properties are summarized below [1]:

Property Description
Chemical Name (±)-1-(2-methylphenyl)propan-2-amine
Drug Class Stimulant; Amphetamine derivative
Key Study Finding In animal drug discrimination tests, this compound substituted for (mimicked) dextroamphetamine.
Relative Potency Approximately one-tenth (1/10) the potency of dextroamphetamine itself.
Isomer Status Racemic mixture (contains both dextro- and levo- isomers).
Legal Status (US) Schedule II (as an isomer of Methamphetamine).

Comparative Pharmacology of Amphetamines

To contextualize this compound, the table below compares the mechanisms of action and neurochemical effects of more widely studied amphetamines. Note that specific data for this compound on these parameters is not available in the searched literature [2] [3] [4].

Compound Primary Mechanisms of Action Key Neurochemical & Physiological Effects
Amphetamine (AMP) DAT/NET/SERT substrate; TAAR1 agonist; VMAT2 inhibitor; MAO inhibitor [3] [4]. Increases synaptic DA, NE, and (to a lesser extent) 5-HT; promotes cortical "Up state" associated with arousal [3] [5].
Methamphetamine (METH) Same core mechanisms as AMP, but with reported stronger effects on DAT-mediated currents and DA efflux [2]. More potent DA release at physiological potentials; greater inhibition of DA clearance in nucleus accumbens; stronger elevation of intracellular Ca²⁺ [2].
Methylphenidate (MPH) DAT/NET inhibitor; serotonin 1A receptor agonist; VMAT2 redistributor [4]. Increases synaptic DA and NE; does not typically reverse transporter function like amphetamines [4].
This compound Presumed similar AMPH-like mechanisms (exact targets unconfirmed) [1]. Known to produce stimulus effects similar to dextroamphetamine, suggesting it increases dopamine in reward/reinforcement pathways [1].

Experimental Protocols for Comparison

To experimentally compare this compound with other amphetamines, you would typically employ the following established protocols. These methods are inferred from studies on other amphetamine analogs [2] [5].

Drug Discrimination Assay
  • Objective: To determine if animals perceive the subjective effects of this compound as similar to a reference drug (e.g., dextroamphetamine).
  • Typical Workflow:
    • Training: Train animals (e.g., rodents) to press one lever for a food reward when administered a training drug (e.g., dextroamphetamine) and another lever when given a saline solution.
    • Testing: In subsequent test sessions, administer this compound at various doses.
    • Data Collection: Record which lever the animal presses. A high percentage of responses on the drug-appropriate lever indicates that this compound generalizes to or "substitutes for" the training drug.
    • Analysis: Generate a dose-response curve to determine the potency of this compound relative to the training drug [1].
Neurochemical Efflux and Transporter Interaction
  • Objective: To quantify and compare the ability of drugs to release neurotransmitters like dopamine.
  • Typical Workflow:
    • In Vitro Preparation: Use synaptosomes (isolated nerve terminals), brain slices, or cells expressing the human dopamine transporter (DAT).
    • Drug Application: Apply this compound, amphetamine, and methamphetamine at various concentrations.
    • Measurement:
      • Electrophysiology: Use whole-cell voltage clamp to measure DAT-mediated currents [2].
      • Amperometry/Voltammetry: Use a carbon-fiber electrode to measure real-time dopamine release in brain slices or in vivo [2].
      • Calcium Imaging: Use fluorescent dyes to measure changes in intracellular calcium, a key signal in neurotransmitter release [2].
    • Analysis: Compare EC₅₀ values (potency) and maximal effects (efficacy) for DA release and current induction between the different drugs.

Signaling Pathways of Amphetamine Action

The diagram below illustrates the core cellular mechanisms of amphetamine-like stimulants, which provides a basis for hypothesizing this compound's actions.

G cluster_0 Intracellular Actions AMP Amphetamine (or this compound) Neuron Presynaptic Neuron AMP->Neuron 2. Diffuses into cell DAT Dopamine Transporter (DAT) AMP->DAT 1. Enters via TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) AMP->TAAR1 3. Activates VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Neuron->VMAT2 4. Disrupts & Inhibits DA_Release Increased Dopamine in Synaptic Cleft DAT->DA_Release 8. Promotes TAAR1->DAT 7. Internalizes & Reverses DAT MAO Monoamine Oxidase (MAO) VMAT2->MAO 5. Increases cytosolic DA MAO->DAT 6. DA reverse transport

This diagram visualizes the multi-faceted mechanism by which amphetamines like this compound are thought to increase dopamine signaling [3] [4]:

  • The drug enters the neuron via the dopamine transporter or by diffusion.
  • Inside the cell, it disrupts the function of VMAT2, inhibiting the storage of dopamine in vesicles.
  • It may also inhibit the MAO enzyme, slowing dopamine breakdown.
  • These actions increase the concentration of dopamine in the cell's cytoplasm.
  • The drug also activates the TAAR1 receptor.
  • TAAR1 activation causes the DAT to internalize or operate in reverse.
  • The combined effect forces the DAT to expel the built-up cytosolic dopamine into the synaptic cleft, significantly boosting signaling.

Key Conclusions for Researchers

  • This compound is a lower-potency analog: Its confirmed stimulus properties are similar to dextroamphetamine but significantly weaker [1].
  • Major data gaps exist: Detailed pharmacological data (binding affinity, efficacy at DAT/NET, full mechanism of action) for this compound is not available in the public literature and would require new experimental studies using the protocols outlined above.
  • Comparative focus: Research should compare this compound directly against dextroamphetamine and methamphetamine, paying close attention to its effects on dopamine efflux and intracellular calcium signaling, where differences are often most pronounced [2].

References

Comparative Overview of Ring-Methyl Amphetamine Analogs (TAPs)

Author: Smolecule Technical Support Team. Date: February 2026

The term "ring-methylated amphetamine analogs" refers to a class of compounds where a methyl group is attached to the phenyl ring of the amphetamine molecule at different positions, creating the ortho (o-TAP), meta (m-TAP), and para (p-TAP) isomers. A 1990 study provides direct comparative data on their stimulus properties [1].

The table below summarizes the key experimental findings from a drug discrimination study in rats trained to identify (+)-amphetamine [1].

Compound Amphetamine-like stimulus effect Potency (ED₅₀) Behavioral Effects and Notes
o-TAP (ortho-methyl) Full substitution 4.1 mg/kg Produced a complete amphetamine-like stimulus; approximately one-tenth as potent as (+)-amphetamine.
m-TAP (meta-methyl) Partial substitution (≈50%) Not determined Disrupted behavior at slightly higher doses, preventing a reliable conclusion on its amphetamine-like character.
p-TAP (para-methyl) Partial substitution (≈50%) Not determined Similar to m-TAP; produced partial generalization followed by behavioral disruption at higher doses.

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies used in the key study cited above.

  • Drug Discrimination Paradigm: The core experiment used rats trained to discriminate 1.0 mg/kg of (+)-amphetamine from saline under a variable-interval 15-second (VI-15) schedule of reinforcement [1]. In this protocol, animals learn to press one lever for a food reward after receiving the drug and another lever after receiving saline. This model is highly specific for testing the subjective effects of psychoactive substances.
  • Stimulus Generalization Test: After the discrimination was reliably learned, the rats were tested with different doses of o-TAP, m-TAP, and p-TAP. The percentage of responses on the drug-associated lever was measured to determine if the test compound produced effects similar to (+)-amphetamine. Full substitution (generalization) is typically defined as ≥80% drug-lever responding, while partial substitution suggests overlapping but not identical effects [1].
  • Data Analysis: The potency of o-TAP was quantified by calculating its ED₅₀ value (4.1 mg/kg), which is the dose at which the compound produces 50% of the maximum effect (i.e., 50% drug-lever responding) [1].

Neuropharmacological Context of Substituted Amphetamines

While direct data on TAPs is limited, research on other ring-substituted amphetamines provides insight into how structural changes influence activity.

  • Fluorinated Analogs: Recent studies show that fluorination of the amphetamine ring produces compounds with significant abuse potential. For instance, 2- and 3-fluoroamphetamine (FA) and fluoromethamphetamine (FMA) fully substitute for methamphetamine in drug discrimination studies and stimulate locomotor activity in mice, indicating similar mechanisms of action [2].
  • Other Structural Modifications: A 2017 study systematically evaluated novel amphetamine derivatives with substitutions on the amine group (e.g., N-benzyl) or the phenyl ring (e.g., para-methyl, ethylenedioxy). It found that N-benzylamphetamine (NBNA) produced rewarding effects in conditioned place preference and self-administration tests, while para-methylamphetamine (PMEA) did not, highlighting that even similar-looking modifications can lead to vastly different pharmacological outcomes [3].

The following diagram illustrates the primary mechanism of action shared by many stimulant-type substituted amphetamines, which underlies the effects studied in the comparative experiments.

G Figure 1. Simplified Monoamine-Releasing Mechanism of Stimulant Amphetamines Amphetamine Amphetamine TAUT TAAR1 Receptor Activation Amphetamine->TAUT VMAT2 VMAT2 Inhibition (Vesicular Monoamine Transporter) Amphetamine->VMAT2 reuptake Reuptake Transporter Reversal (e.g., DAT, NET) Amphetamine->reuptake monoamine_release Increased Monoamines (DA, NE) in Synapse TAUT->monoamine_release VMAT2->monoamine_release reuptake->monoamine_release effects Stimulant Effects (Locomotor Activation, Euphoria) monoamine_release->effects

Key Conclusions and Research Implications

The available evidence, though limited, points to clear structure-activity relationships:

  • Position of Substitution is Critical: The ortho-position (o-TAP) is most conducive to producing a full amphetamine-like stimulus, whereas meta- and para-substitutions result in incomplete or disrupted effects [1].
  • A Foundation for Further Study: The older data on TAPs serves as a foundational finding. The ongoing research on fluorinated and other novel analogs [2] [3] confirms that the amphetamine backbone remains a fertile ground for discovering new psychoactive substances with varying potencies and abuse potential.

References

Comparative Pharmacology of Ring-Substituted Methylamphetamines

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ortetamine (2-Methylamphetamine) 3-Methylamphetamine (3-MA) 4-Methylamphetamine (4-MA)
Molecular Formula C₁₀H₁₅N [1] C₁₀H₁₅N [2] C₁₀H₁₅N [3]
Monoamine Release Profile Substitutes for dextroamphetamine in tests, suggesting dopaminergic activity [1]. Balanced monoamine releaser (SNDRA); self-administered by mice [2]. Potent & balanced serotonin, norepinephrine, dopamine releaser (SNDRA) in vitro [3].

| Releasing Potency (EC50, nM) | Not fully quantified | Not fully quantified | SERT: 53.4 [3] NET: 22.2 [3] DAT: 44.1 [3] | | Reinforcing Effects (Abuse Potential) | ~1/10 potency of dextroamphetamine [1]. | Self-administered similarly to 4-Fluoroamphetamine [2]. | Lowest self-administration in tests; high serotonergic activity reduces abuse potential [3]. | | Key Clinical/Observed Effects | Stimulant [1] | Stimulant; comparable to other monoamine releasers [2]. | Anorectic (historical investigation); associated with severe intoxication & deaths in Europe [3] [4]. | | Legal Status (Examples) | US: Schedule II [1] UK: Class A [1] | US: Schedule II [2] UK: Class A [2] | US: Schedule II [3] UK: Class A [3] |

Experimental Data and Methodologies

The data in the summary table is derived from specific experimental protocols. Here are the key methodologies used in the cited research.

Drug Discrimination Assay (for this compound)

This protocol assesses the subjective similarity of a test drug to a known reference drug, typically using animal models.

  • Purpose: To determine if this compound (2-MA) produces interoceptive cues similar to dextroamphetamine [1].
  • Procedure: Animals are trained to press one lever for a dose of dextroamphetamine and another lever for a saline vehicle. Once trained, they are given the test drug (e.g., 2-MA). The lever they press indicates whether the effects feel similar to dextroamphetamine.
  • Outcome Measurement: The percentage of responses on the drug-appropriate lever is measured. A drug that fully substitutes for dextroamphetamine (i.e., is identified as the same) will elicit a high percentage of responses on the drug-associated lever [1].
In Vitro Monoamine Release Assay (for 4-MA)

This test quantifies a compound's potency in releasing neurotransmitters.

  • Purpose: To measure the effectiveness of 4-MA at releasing serotonin, norepinephrine, and dopamine [3].
  • Procedure:
    • Synaptosome Preparation: Nerve endings (synaptosomes) containing neurotransmitter transporters are isolated from rat brain tissue.
    • Incubation with Drug: The synaptosomes are exposed to the test drug (4-MA).
    • Transporter Activity Measurement: The ability of the drug to cause the release of pre-loaded radiolabeled neurotransmitters (e.g., [³H]serotonin) is measured. The drug's interaction with the transporter forces the neurotransmitter out of the synaptosome.
  • Outcome Measurement: The EC50 value is calculated, which is the concentration of the drug needed to produce 50% of its maximum releasing effect. A lower EC50 indicates higher potency [3].
Self-Administration Test (for 3-MA and 4-MA)

This is the gold-standard animal model for assessing a drug's reinforcing effects and abuse potential.

  • Purpose: To determine if an animal will voluntarily perform a task (e.g., press a lever) to receive an infusion of the test drug [2] [3].
  • Procedure: An animal, such as a mouse or monkey, is implanted with an intravenous catheter. The animal is placed in a chamber with an "active" lever that, when pressed, delivers a dose of the drug, and an "inactive" lever with no consequence.
  • Outcome Measurement: The number of times the animal presses the active lever versus the inactive lever is recorded. A higher rate of active lever pressing indicates the drug has reinforcing properties and a higher abuse potential [2] [3].

Synthesis & Characterization Workflow

When a new or rare substance like 4-MA is identified in street samples, a standard analytical workflow is followed to confirm its identity and study its composition [5]. The diagram below outlines this process.

architectural cluster_1 Characterization Techniques Start Street Sample Suspected to Contain Controlled Substance A Analysis and Detection (e.g., GC-MS screening) Start->A B Synthesis of Isomeric Reference Standards A->B C Characterization with Multiple Techniques B->C D Data Analysis and Route Identification C->D C1 Gas Chromatography Mass Spectrometry (GC-MS) C->C1 C2 High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) C->C2 C3 Nuclear Magnetic Resonance (NMR) C->C3 C4 Infrared Spectroscopy (IR) C->C4

Key Implications for Research

  • Structural Isomers, Profoundly Different Effects: The data demonstrates that a simple change in the position of the methyl group on the amphetamine ring drastically alters pharmacological activity. 4-MA is notable for its high and balanced potency across all three monoamine systems in vitro and its significant serotonergic dominance in vivo, which is linked to its high toxicity in humans [3].
  • Serotonergic Activity Modulates Abuse Potential: The comparative self-administration data reveals a critical principle: high serotonin-releasing potency relative to dopamine release can attenuate the reinforcing effects of a stimulant. This is why 4-MA has lower abuse liability than 3-MA or other less serotonergic analogs [3].
  • Analytical Vigilance is Crucial: The first identification of 4-MA in Ireland [5] highlights that isomers of controlled substances can appear in illicit markets. This necessitates analytical methods that can distinguish between isomers, as they may have unanticipated and severe toxicities.

References

Ortetamine relative potency in drug discrimination tests

Author: Smolecule Technical Support Team. Date: February 2026

Key Finding on Ortetamine Potency

Experimental data indicates that in animal drug discrimination tests, this compound substituted for dextroamphetamine, but with significantly lower potency.

Compound Relative Potency (vs. Dextroamphetamine) Training Drug Experimental Model
This compound (2-methylamphetamine) [1] Approximately 1/10 the potency of dextroamphetamine [1] Dextroamphetamine Animal drug discrimination test (specific species not detailed)

Standard Drug Discrimination Protocol

Drug discrimination studies are a mandatory part of nonclinical safety pharmacology for any drug that penetrates the brain [2] [3]. The standard experimental design involves training animals to discriminate a known drug of abuse from a vehicle [2].

The table below outlines the core phases of a typical study conducted in rats, which usually takes about 22 weeks to complete [3].

Study Phase Primary Objective Key Activities
Lever-Pressing Training Establish operant behavior [3] Train food-deprived rats to press levers for a reward (e.g., sucrose pellets).
Discrimination Training Associate drug state with correct response [2] [3] Train rats to press one lever after administration of a training drug (e.g., dextroamphetamine) and another lever after vehicle (e.g., saline).
Substitution Testing Test for similar interoceptive stimuli [2] [3] Administer the test drug (e.g., this compound) and record which lever the animal presses.

The following diagram illustrates the logic and workflow of the substitution test phase.

Start Begin Substitution Test A Administer Test Drug (e.g., this compound) Start->A B Animal Makes Lever-Press Response Based on Perceived Interoceptive Cue A->B C Researcher Records % of Responses on Drug-Associated Lever B->C D Interpret Results Based on Generalization Criteria C->D Decision Does response generalize to training drug? D->Decision Yes Full Generalization (>80% drug-lever responses) Suggests similar abuse potential Decision->Yes Yes Partial Partial Generalization (20-80% drug-lever responses) Suggests some similarity Decision->Partial Partial No No Generalization (<20% drug-lever responses) Suggests dissimilar effects Decision->No No

Interpretation and Regulatory Significance

  • Pharmacological Specificity: A positive substitution result suggests the test drug produces interoceptive stimuli similar to a known drug of abuse, indicating potential abuse liability [2] [3].
  • Regulatory Thresholds: For regulatory purposes, partial generalization between 60% and 80% is still a cause for concern and may be treated as a "yellow flag" [2].

References

Ortetamine isomer structure-activity relationships

Author: Smolecule Technical Support Team. Date: February 2026

Ortetamine: Basic Profile and Known SAR

The table below summarizes the core information available for this compound.

Property Description
Systematic Name This compound (INN); also known as 2-methylamphetamine (2-MA) [1] [2].
Chemical Structure A phenethylamine of the amphetamine class, with a methyl group at the 2-position (ortho-) of the phenyl ring [1] [2].
Key Pharmacological Finding In animal drug discrimination tests, it substituted for dextroamphetamine more closely than either the 3- or 4-methylamphetamine isomers, but with only about one-tenth the potency of dextroamphetamine itself [1] [2].
General SAR Context Substitutions to the phenethylamine core (like ring positions and N-alkyl chain length) cause predictable changes in potency, efficacy, and monoamine transporter activity (DAT, NET, SERT) [3].

Research Gaps and Suggested Pathways

The search results did not contain the detailed quantitative data or direct experimental comparisons required for your guide. The broader scientific literature is likely your best resource for filling these gaps.

  • Deepen SAR Analysis: The finding that this compound is less potent than dextroamphetamine but more amphetamine-like than other methylated isomers is a starting point [1] [2]. Further investigation could focus on its binding affinity and efficacy at dopamine, norepinephrine, and serotonin transporters relative to its 3- and 4-methyl isomers.
  • Investigate Broader Phenethylamine SAR: One study establishes that systematic structural changes (like adding a para-chloro group or a β-keto group) lead to "orderly" changes in locomotor stimulant effects and transporter activity [3]. You could apply this established framework to hypothesize and test the effects of ortho-methyl substitution.
  • Consult Specialized Databases: To obtain the specific binding constants, pharmacokinetic data, and experimental protocols you need, searching specialized pharmacological and chemical databases will be essential.

Proposed Research Workflow

The diagram below outlines a potential workflow for building the comprehensive SAR guide you require, based on information synthesis and hypothesis-driven research.

Start Start: Known this compound Data LitReview Literature Review Start->LitReview DataGap Identify Data Gaps LitReview->DataGap Hypothesis Develop SAR Hypotheses DataGap->Hypothesis Experimental Design Experimental or Computational Studies Hypothesis->Experimental Guide Compile Comprehensive Comparison Guide Experimental->Guide

References

comparative pharmacological profiles of amphetamine isomers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacological Profiles at a Glance

The table below summarizes the core differences between d- and l-amphetamine isomers.

Parameter d-Amphetamine (Dexedrine) l-Amphetamine (Cydril) Key Implications
Relative Potency Higher potency [1] Approximately half as potent as d-isomer [1] Influences dosing; d-isomer is more clinically dominant [2].
Dopamine (DA) Activity Potent releaser/inhibitor of DA uptake; 4x more potent for DA release [3]. Weak effect on DA systems [3]. d-isomer is critical for effects on motivation, reward, and motor control [4].
Norepinephrine (NE) Activity Moderate releaser/inhibitor of NE uptake [3]. More potent effect on NE systems; produces greater global BOLD response in cortical regions [4] [3]. l-isomer may contribute more to arousal, alertness, and effects in frontal cortex [4].
Synaptic Vesicle Uptake ~10x more potent inhibitor of catecholamine uptake [5]. Less potent inhibitor of vesicular uptake [5]. d-isomer more effectively disrupts vesicular storage, increasing cytosolic neurotransmitter levels.
Elimination Half-life 9-11 hours [3] 11-14 hours [3] Contributes to duration of action; important for formulation design.
Primary Clinical Utilization First-line for ADHD (as single isomer or in Mixed Salts) [2]. Rarely used alone; component of Mixed Salts (e.g., Adderall) [2]. d-isomer is primary driver of efficacy; l-isomer may fine-tune noradrenergic effects.

Detailed Experimental Data and Protocols

The quantitative differences summarized above are derived from specific, rigorous experimental methodologies.

Behavioral Pharmacology: Hoarding Behavior in Rats
  • Objective: To assess the comparative potency of the isomers on motivated behavior [6].
  • Protocol: Rats were administered various doses of d- or l-amphetamine, and the latency to begin hoarding food pellets as well as the total size of the hoard were measured [7].
  • Key Findings: Both isomers reduced hoarding latency, but d-amphetamine was approximately twice as potent as l-amphetamine [6]. This suggests a more potent effect on goal-directed behaviors, likely linked to its stronger dopaminergic actions.
Neurochemistry: Synaptic Vesicle Uptake Inhibition
  • Objective: To compare the isomers' ability to interfere with the storage of neurotransmitters in synaptic vesicles [5].
  • Protocol: Synaptic vesicles were isolated from rat brain regions (whole brain, striatum, hypothalamus). The ATP-dependent uptake of radiolabeled dopamine and norepinephrine into these vesicles was measured in the presence of the amphetamine isomers [5].
  • Key Findings: S-(+)-amphetamine (d-isomer) was about 10 times more potent than the R-(-)-isomer (l-isomer) at inhibiting the uptake of both dopamine and norepinephrine into vesicles [5]. This indicates a significant stereoselectivity in the interaction with the vesicular monoamine transporter (VMAT2).
Human Psychopharmacology: Mood Effects
  • Objective: To quantify the subjective effects of the isomers in humans [1].
  • Protocol: A double-blind, crossover, placebo-controlled study was conducted in 16 normal subjects. Mood states were assessed using standardized scales after administration of d-amphetamine, l-amphetamine, or methylphenidate [1].
  • Key Findings: Within the tested dose range, the efficacy ratio for producing euphoric mood was d-amphetamine : l-amphetamine ≈ 2 : 1 [1]. This ratio mirrors the potency difference seen in animal models and informs the understanding of their relative abuse liability.
Neuroimaging: Pharmacological MRI (phMRI)
  • Objective: To visualize and compare the brain-wide functional response to each isomer [4].
  • Protocol: Rats underwent phMRI scanning to measure Blood-Oxygen-Level-Dependent (BOLD) contrast. Signal changes were recorded after administration of saline, d-amphetamine, or l-amphetamine [4].
  • Key Findings: While both isomers activated overlapping regions (e.g., nucleus accumbens, hippocampus), the l-isomer produced a greater and more widespread positive BOLD response, particularly in somatosensory/motor cortices and frontal areas like the orbitofrontal, prelimbic, and infralimbic cortices [4]. This supports the notion that the l-isomer has a distinct and significant impact on cortical noradrenergic systems.

Mechanisms of Action and Signaling Pathways

The differential effects of the isomers stem from their distinct interactions with monoaminergic systems. The following diagram summarizes the key molecular targets and the predominant influence of each isomer.

G cluster_legend Primary Isomer Influence Amphetamine Amphetamine TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Amphetamine->TAAR1 VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits NET Norepinephrine Transporter (NET) Amphetamine->NET Substrate/Inhibits DAT Dopamine Transporter (DAT) Amphetamine->DAT Substrate/Inhibits TAAR1->NET Internalization TAAR1->DAT Internalization DA_Release Increased Dopamine Release VMAT2->DA_Release Depletes Vesicular Storage NE_Release Increased Norepinephrine Release VMAT2->NE_Release Depletes Vesicular Storage d_Amphetamine d-Amphetamine d_Amphetamine->DAT Strong Effect d_Amphetamine->DA_Release Potent l_Amphetamine l-Amphetamine l_Amphetamine->NET Stronger Effect l_Amphetamine->NE_Release Significant

The core mechanism involves amphetamines being transported into the presynaptic neuron by dopamine (DAT) and norepinephrine (NET) transporters [3]. Once inside:

  • They reverse the transporters, causing a rapid efflux of neurotransmitters into the synapse.
  • They inhibit the vesicular monoamine transporter (VMAT2), preventing the storage of neurotransmitters in vesicles and increasing the cytosolic pool available for release. The d-isomer is a ~10x more potent inhibitor of VMAT2 [5].
  • They activate Trace Amine-Associated Receptor 1 (TAAR1), which promotes the internalization of DAT and NET, further increasing synaptic neurotransmitter levels.

The key differential effects are:

  • The d-isomer has a much stronger affinity for and effect on the dopamine system. It is a approximately fourfold more potent releaser of dopamine than the l-isomer [3].
  • The l-isomer has a relatively stronger effect on the norepinephrine system, which is consistent with its pronounced activation of cortical brain regions seen in phMRI studies [4].

Conclusion for Drug Development

The distinct profiles of the amphetamine isomers offer strategic opportunities:

  • d-Amphetamine is the primary driver of dopaminergic activity, making it crucial for treating core ADHD symptoms related to motivation and focus, and narcolepsy [2] [3].
  • l-Amphetamine provides complementary noradrenergic activity, which may enhance arousal and executive function with a different side effect profile [4].
  • Mixed Salts Preparations (e.g., a 3:1 ratio of d- to l-amphetamine) are designed to leverage the synergistic and complementary effects of both isomers, potentially offering a broader therapeutic profile [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

Ortetamine at a Glance

This compound (also known as 2-methylamphetamine) is a stimulant drug of the amphetamine class [1]. The following table summarizes the key information available about it.

Attribute Description
Chemical Class Amphetamine derivative [1]
Primary Pharmacological Action Substitutes for dextroamphetamine in animal drug discrimination tests, suggesting similar stimulant properties, though with about one-tenth the potency [1]

| Known Legal Status | • USA: Considered a Schedule II controlled substance because it is an isomer of methamphetamine [1]Sweden: Classified as a narcotic substance (as of January 2019) [1]Germany: Industrial and scientific use only under the NpSG law [1]UK: Class A drug [1] |

Comparison of Legal Status

The legal status of a substance often correlates with its potential for abuse and medical application. This compound is controlled strictly in the jurisdictions where its status is documented.

Substance Key Legal Status Information
This compound Controlled as a narcotic or scheduled substance in several countries due to its structural relation to methamphetamine [1]
Amphetamine (Pharmaceutical) Approved by the FDA for medical use in conditions like ADHD and narcolepsy, though it is a Schedule II controlled substance in the US due to high abuse potential [2]
Methamphetamine Schedule II in the US with severe restrictions; also approved for limited medical use (e.g., under the brand name Desoxyn) [3] [4]

Comparison of Pharmacological Profiles

The mechanism of action is a critical differentiator between stimulants. The table below contrasts the well-researched mechanisms of common stimulants with the limited data available for this compound.

Substance Mechanism of Action Key Characteristics / Notes
This compound Insufficient data on precise molecular mechanisms. Known to have stimulant properties based on behavioral animal studies [1] Potency is approximately 10 times less than dextroamphetamine [1]

| Amphetamine | • DAT & NET Inhibition: Increases dopamine and norepinephrine in the synapse [5] [2]VMAT-2 Inhibition: Releases neurotransmitters from synaptic vesicles [5]MAO Inhibition: Weakly inhibits the enzyme that breaks down monoamines [2] | A complex mechanism leading to a powerful increase in catecholamine signaling [5] [2] | | Methylphenidate | Primarily a DAT and NET inhibitor, blocking reuptake [5] | Considered a reuptake inhibitor, while amphetamine is also a releasing agent [5] | | Modafinil | Binds to the dopamine transporter (DAT) and inhibits dopamine reuptake, but with a unique binding conformation and exceptionally weak potency compared to other stimulants [6] | Has a low abuse potential relative to amphetamines and produces wakefulness without subsequent compensatory sleep rebound [6] |

Experimental Data and Research Context

This compound Research Data The primary available experimental data for this compound comes from a 1990 animal study on drug discrimination, which established its stimulant profile and relative potency compared to dextroamphetamine [1].

Relevant Experimental Models for Stimulant Research For context, below is a general workflow used in preclinical research to establish the effects and potential therapeutic use of stimulant compounds, which aligns with the type of study from which this compound data originates.

G Start Start: Compound of Interest A1 In Vitro Studies Start->A1 A2 Mechanism of Action Analysis A1->A2 Binding & Uptake Assays B1 In Vivo Animal Studies A2->B1 B2 Drug Discrimination B1->B2 e.g., this compound Study [1] B3 Self-Administration B1->B3 Abuse Potential C1 Lead Identification B2->C1 C2 Therapeutic Potential Assessment B3->C2

For amphetamine and other well-known stimulants, research is far more extensive and includes human laboratory studies and clinical trials. For example, human laboratory studies using choice self-administration procedures have shown that d-amphetamine maintenance can reduce the number of cocaine choices in individuals with cocaine use disorder [7]. Furthermore, network meta-analyses of psychosocial interventions have established a robust evidence base for treating stimulant addictions, which is a level of evidence not available for this compound [8].

Key Takeaways for Researchers

  • Limited Data on this compound: this compound is not a well-characterized compound in the scientific literature. Its profile is primarily defined by its structural relationship to methamphetamine and its placement on controlled substance lists, rather than by extensive clinical or preclinical research [1].
  • Distinct Mechanisms Matter: The differences in mechanism of action—even among broadly similar stimulants—lead to significant variations in clinical effects, side-effect profiles, and abuse potential. Modafinil is a key example of a drug with a unique pharmacological profile resulting in different clinical outcomes [6].
  • Research Translation: The homologous cocaine choice procedures developed in non-human primates and humans represent a strong translational model for evaluating candidate medications for substance use disorders [7]. Such sophisticated models have not been applied to this compound.

References

Analytical Techniques for Isomer Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is differentiating ortetamine from its positional isomers (like 3- and 4-methylamphetamine) and enantiomers (R- and S- forms), which have different legal statuses and biological effects [1] [2] [3]. The table below summarizes the key techniques identified.

Technique Key Differentiating Principle Performance / Outcome Sample Preparation & Analysis Workflow
GC-VUV [1] Measures VUV absorption spectra; spectra are highly specific to ring substitution position. High reproducibility (<0.1‰ library match score deviation); orthogonally selective to GC-MS. Separation by GC, followed by VUV detection and spectral library matching.
LC-MS/MS (Chiral) [4] [5] Uses a chiral column to separate enantiomers based on interaction with stationary phase. Accurately quantifies D- and L-isomers in oral fluid (2.5–1000 ng/mL range) [4]. Liquid-liquid extraction → Dry-down → Reconstitution → Chiral LC separation → MS/MS detection [4].
DMS-MS [3] Separates derivatized diastereomers based on mobility differences under high/low electric fields. Achieves separation in ~1.5 min; quantitative range of 1-1000 ng/mL [3]. Derivatization with S-TPCDMS separation using chemical modifier (acetonitrile) → MS detection [3].
DART-ToF with Machine Learning [6] Chemometric analysis (e.g., Random Forest) of spectral data from in-source CID. High accuracy; <5% error rate; 100% success for isomer ID at ~5% inconclusive rate [6]. Direct analysis of sample → Data acquisition at multiple voltagesRandom Forest classification of spectra [6].

Detailed Experimental Protocols

For laboratories seeking to implement these methods, here are more detailed protocols for two key approaches.

Chiral LC-MS/MS for Enantiomer Quantification

This method is suitable for bioanalytical samples like oral fluid or serum [4] [5].

  • Sample Preparation: Use a two-step liquid-liquid extraction with dichloromethane/2-propanol (ES1) and dichloromethane/ethyl acetate (ES2). The combined organic layers are evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a mobile phase compatible with the LC system [4].
  • LC Separation: Employ a chiral column (e.g., vancomycin or β-cyclodextrin-based) with a mobile phase specifically designed for chiral separation. One published example uses methanol with small amounts of water, acetic acid, and ammonium hydroxide [4].
  • MS/MS Detection: Use multiple reaction monitoring (MRM) for high sensitivity and specificity. The method should be validated with a calibration curve (e.g., 2.5 to 1000 ng/mL) and quality controls [4].
DMS-MS with Derivatization

This approach offers a high-throughput alternative to chromatography [3].

  • Chemical Derivatization: Dry down standard solutions of the analyte and react with a chiral derivatizing agent like (S)-N-trifluoroacetyl prolyl chloride (S-TPC) in hexanes at 70°C for 15 minutes. This creates diastereomers with distinct physical properties [3].
  • DMS Separation: After drying and reconstitution, the sample is directly infused into the DMS-MS system. The DMS cell uses a separation voltage (SV) and a compensation voltage (CV) with a chemical modifier (e.g., acetonitrile) to achieve separation of the diastereomers based on their differential mobility [3].
  • Quantification: A flow-injection analysis (FIA) method can be established, with a total run time of about 1.5 minutes and a linear quantitative range from 1 to 1000 ng/mL [3].

Technique Comparison Workflow

The following diagram illustrates the decision-making workflow for selecting an appropriate analytical technique, based on the laboratory's needs and resources.

Start Start: Need to Differentiate This compound Isomers Need What is the primary need? Start->Need Need_Struct Differentiate positional ring isomers? Need->Need_Struct Yes Need_Enant Differentiate and quantify enantiomers? Need->Need_Enant No Struct_Resources What are available resources? Need_Struct->Struct_Resources Yes Enant_Resources What are available resources? Need_Enant->Enant_Resources Yes GC_VUV GC-VUV Struct_Resources->GC_VUV GC-VUV available ML DART-ToF with Machine Learning Struct_Resources->ML DART-ToF available & data science expertise LC_MS Chiral LC-MS/MS Enant_Resources->LC_MS High sensitivity & precision required DMS DMS-MS with Derivatization Enant_Resources->DMS Ultra-fast analysis & lower sensitivity acceptable

Key Insights for Your Comparison Guide

Based on the available data, here are the critical points to emphasize in your guide for forensic professionals:

  • Address a Real Forensic Problem: The guide should highlight that This compound (2-methylamphetamine) is an isomer of methamphetamine and is controlled under Schedule II in the US, while other ring-substituted isomers may have different legal statuses (e.g., in The Netherlands) [1] [2]. This makes accurate differentiation a matter of legal consequence.
  • Orthogonal Confirmation is Key: No single technique is perfect. The highest level of confidence is achieved by using orthogonal techniques that rely on different physical principles for confirmation. For example, combining GC-MS screening with GC-VUV or DART-ToF/ML analysis provides robust evidence [1] [6].
  • Throughput vs. Information Trade-off: There is a clear trade-off between analysis speed and the richness of information. DMS-MS and DART-ToF/ML offer very high throughput, while chiral LC-MS/MS provides definitive quantitative data on individual enantiomers, which is crucial for estimating the time of consumption and assessing impairment [4] [5] [3].

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

UNII

VF4N11KKKR

Wikipedia

Ortetamine

Dates

Last modified: 08-16-2023

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